molecular formula C6H6N2O3 B1311512 Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 63001-30-9

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B1311512
CAS No.: 63001-30-9
M. Wt: 154.12 g/mol
InChI Key: REYKVZJYIFOXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-oxo-1H-pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYKVZJYIFOXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429337
Record name METHYL 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63001-30-9
Record name METHYL 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate .

Core Scaffold Analysis for Medicinal Chemistry & Drug Design

Executive Summary

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS: 63001-30-9) represents a critical heterocyclic scaffold in modern drug discovery. As a derivative of pyridazin-3(2H)-one, this compound serves as a versatile building block for developing bioactive agents, particularly in the fields of oncology (PARP inhibitors) and immunology (JNK/MAPK pathway modulators). Its value lies in its bifunctional nature: the electrophilic ester moiety at position C3 allows for diverse acylation or heterocyclization reactions, while the nucleophilic N1/O6 lactam-lactim system permits regioselective alkylation.

Chemical Identity & Structural Anatomy

Nomenclature and Identifiers
PropertyDetail
IUPAC Name Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
Common Synonyms 3-Carbomethoxy-6-hydroxypyridazine (tautomeric ref.); Methyl 6-hydroxypyridazine-3-carboxylate
CAS Number 63001-30-9
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
SMILES COC(=O)C1=CC=C(O)N=N1 (Lactim) / COC(=O)C1=NNC(=O)C=C1 (Lactam)
Tautomeric Equilibrium (Lactam-Lactim)

The structural integrity of this compound is defined by the prototropic tautomerism between the 6-oxo-1,6-dihydro form (lactam) and the 6-hydroxy form (lactim).

  • Dominant Species: In the solid state and polar solvents (DMSO, MeOH), the lactam (A) tautomer predominates due to the stabilization energy provided by the amide resonance and intermolecular hydrogen bonding dimers.

  • Electronic Consequence: The "1,6-dihydro" designation implies the proton resides on N1. This proton is acidic (pKa ~9-10), making the nitrogen a site for base-mediated alkylation.

Figure 1: Tautomeric Equilibrium Pathway

Tautomerism Lactam Lactam Form (6-oxo-1,6-dihydro) Dominant in Solution/Solid Transition Proton Transfer [Transition State] Lactam->Transition -H+ (N1) Transition->Lactam +H+ (N1) Lactim Lactim Form (6-hydroxy) Minor Species Transition->Lactim +H+ (O6) Lactim->Transition -H+ (O6)

Caption: The equilibrium heavily favors the Lactam form (Left) due to amide resonance stabilization.

Synthetic Methodologies

Primary Synthesis Route: Oxidation-Esterification

The most robust industrial route avoids the direct cyclization of acyclic precursors (which often yields mixtures) and instead utilizes the oxidation of 3-methyl-6-chloropyridazine derivatives.

Reaction Workflow:

  • Hydrolysis: 3-Chloro-6-methylpyridazine is hydrolyzed to 6-methylpyridazin-3(2H)-one.

  • Oxidation: The methyl group is oxidized to a carboxylic acid using Potassium Permanganate (KMnO₄) or Potassium Dichromate.

  • Esterification: The resulting acid is esterified with Methanol under acidic catalysis.

Figure 2: Synthetic Workflow

Synthesis Start 3-Chloro-6-methylpyridazine Step1 Hydrolysis (AcOH, reflux) Start->Step1 Inter1 6-Methylpyridazin-3(2H)-one Step1->Inter1 Step2 Oxidation (KMnO4, H2O, 60°C) Inter1->Step2 Inter2 6-Oxo-1,6-dihydropyridazine- 3-carboxylic acid Step2->Inter2 Step3 Esterification (MeOH, SOCl2, Reflux) Inter2->Step3 Final Methyl 6-oxo-1,6-dihydropyridazine- 3-carboxylate Step3->Final

Caption: Step-wise conversion from chloropyridazine precursor to the final methyl ester.

Validated Experimental Protocol (Esterification)

Note: This protocol assumes the starting material is the carboxylic acid (CAS 27329-70-0).

Materials:

  • 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq) or H₂SO₄ (cat.)

  • Anhydrous Methanol (Solvent/Reagent)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. Suspend in anhydrous Methanol (10 mL/g).

  • Activation: Cool the suspension to 0°C. Dropwise add Thionyl Chloride (SOCl₂) over 15 minutes. Caution: Exothermic reaction with gas evolution (HCl, SO₂).

  • Reaction: Remove ice bath and heat to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS. The suspension should dissolve as the ester forms.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol.

  • Neutralization: Resuspend residue in ice-water. Adjust pH to ~7.0 with saturated NaHCO₃.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Methanol/Ether if necessary.

Reactivity Profile & Functionalization

N-Alkylation vs. O-Alkylation

The "1,6-dihydro" proton is the primary site of reactivity for scaffold expansion.

  • N-Alkylation (Major): Under basic conditions (K₂CO₃/DMF or NaH/THF), alkyl halides react predominantly at N1 . This preserves the cyclic amide (lactam) structure.

    • Application: Introduction of benzyl or aryl groups to fit hydrophobic pockets in enzymes.

  • O-Alkylation (Minor): Using "hard" electrophiles or silver salts (Ag₂CO₃) can favor O-alkylation, yielding the 6-methoxypyridazine derivative. This aromatizes the ring fully but loses the H-bond donor capability of the NH.

C3-Ester Manipulation

The methyl ester at C3 acts as a gateway to various heterocycles:

  • Hydrazinolysis: Reaction with hydrazine hydrate yields the hydrazide , a precursor for 1,3,4-oxadiazoles (common in antimicrobial research).

  • Hydrolysis: Reverts to the acid, allowing amide coupling with amines to generate carboxamide libraries.

Analytical Characterization Standards

To validate the structure, researchers should look for the following spectral signatures:

TechniqueExpected Signal Characteristics
¹H NMR (DMSO-d₆) δ 13.5 ppm (bs, 1H): NH (Exchangeable, indicates lactam form).δ 7.9 ppm (d, 1H): C4-H .δ 7.0 ppm (d, 1H): C5-H .δ 3.9 ppm (s, 3H): O-CH ₃ (Methyl ester).
¹³C NMR δ ~163 ppm: C =O (Ester).δ ~160 ppm: C =O (Amide/Lactam C6).δ ~130-135 ppm: C4/C5 aromatic carbons.
IR Spectroscopy 3200–2800 cm⁻¹: Broad N-H stretch (H-bonded).1730 cm⁻¹: Ester C=O stretch.1660 cm⁻¹: Lactam C=O stretch (lower freq due to resonance).

Medicinal Chemistry Applications

The pyridazinone core mimics the structure of nucleobases and other bioactive amides, making it a "privileged scaffold."

  • PARP Inhibitors: The 6-oxo-1,6-dihydropyridazine motif mimics the nicotinamide pocket of NAD+, acting as a competitive inhibitor for Poly(ADP-ribose) polymerase (PARP).

  • JNK Pathway: N-substituted derivatives (synthesized via the N1-alkylation described in Section 4.1) have shown efficacy in inhibiting c-Jun N-terminal kinases (JNK), relevant in neurodegeneration and inflammation models.

  • P2X7 Antagonists: The ester group is often converted to a bulky amide to create antagonists for the P2X7 purinergic receptor, utilized in pain management.

References

  • Synthesis of Pyridazinones: Organic Chemistry Portal. "Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source." Available at: [Link]

  • Tautomerism Studies: National Institutes of Health (PubMed). "Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study." Magn Reson Chem. 2023. Available at: [Link]

  • Drug Discovery Application: National Institutes of Health (PubMed). "Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate Analogue J27 for the Treatment of Acute Lung Injury." J Med Chem. 2023. Available at: [Link]

  • Crystallographic Data:Cambridge Structural Database (CSD). "Crystal structure of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

Sources

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate CAS number and properties

[1]

Executive Summary

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 63001-30-9) represents a critical scaffold in modern heterocyclic chemistry, serving as a versatile building block for both pharmaceutical and agrochemical development. Structurally, it features a pyridazinone core that mimics the nucleobase architecture, making it a privileged structure in the design of kinase inhibitors (e.g., JNK2), PARP inhibitors, and non-steroidal anti-inflammatory agents.

This guide moves beyond basic catalog data to provide a mechanistic understanding of the compound's behavior. We analyze its tautomeric equilibrium—a feature often overlooked but critical for binding affinity—and detail a scalable synthetic protocol that avoids common purification pitfalls.

Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound exists primarily in the lactam form (6-oxo-1,6-dihydro) in the solid state and polar solvents, though it retains the potential for lactim (6-hydroxy) tautomerism, which influences its reactivity in nucleophilic substitutions.

Table 1: Key Physicochemical Properties

PropertyValueNotes
CAS Number 63001-30-9 Verified Primary Identifier
IUPAC Name Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
Synonyms Methyl 6-hydroxypyridazine-3-carboxylate; 3-Carbomethoxy-6-pyridazone
Molecular Formula

Molecular Weight 154.12 g/mol
Melting Point 186–189 °CSolid state stability is high
pKa ~10.3 (NH)Weakly acidic due to lactam resonance
LogP -0.4 to 0.1Moderate polarity; highly soluble in DMSO/DMF
H-Bond Donors 1 (NH)Critical for active site recognition
H-Bond Acceptors 4 (N, O)Includes ester and ketone oxygens

Structural Dynamics: Tautomerism & Reactivity

Understanding the tautomeric equilibrium is essential for predicting reactivity. While the lactam (A) form is thermodynamically favored, the lactim (B) form is the reactive species during O-alkylation or chlorination reactions (e.g., with

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton shift between the N1 nitrogen and the C6 oxygen, establishing the duality of the scaffold.

TautomerismLactamLactam Form(6-oxo-1,6-dihydro)Major TautomerLactimLactim Form(6-hydroxy)Reactive IntermediateLactam->Lactim Proton Shift (Solvent Dependent)

Figure 1: Tautomeric equilibrium between the stable pyridazinone (Lactam) and the reactive hydroxypyridazine (Lactim).[1]

Synthetic Methodology

The synthesis of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a classic example of heterocycle construction. The most robust route involves the condensation of

Core Protocol: From -Ketoglutaric Acid[5]

Reaction Overview:

  • Cyclization:

    
    -Ketoglutaric acid + Hydrazine 
    
    
    Tetrahydropyridazinone acid.
  • Aromatization: Oxidation (Dehydrogenation) to the fully conjugated pyridazinone.

  • Esterification: Acid catalyzed methylation.

Step-by-Step Workflow

Step 1: Cyclization to 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

  • Reagents:

    
    -Ketoglutaric acid (1.0 eq), Hydrazine hydrate (1.1 eq), Water.
    
  • Procedure: Dissolve

    
    -ketoglutaric acid in water.[2] Add hydrazine hydrate dropwise at ambient temperature (exothermic). Heat to reflux for 2 hours.
    
  • Observation: The solution turns yellow.[2] Upon cooling and acidification (pH 2), the tetrahydro-acid precipitates.

  • Yield Target: >90%.

Step 2: Aromatization (Dehydrogenation)

  • Note: The tetrahydro intermediate is not aromatic. To obtain the CAS 63001-30-9 scaffold, we must introduce unsaturation.

  • Reagents: Bromine (

    
    ) in Acetic Acid (AcOH) is the standard laboratory method.
    
  • Procedure: Suspend the tetrahydro acid in glacial acetic acid. Heat to 60°C. Add bromine (1.05 eq) dropwise. The reaction evolves HBr gas (scrubbing required). Heat at 90°C for 3 hours.

  • Mechanism:

    
    -halogenation followed by elimination establishes the C4-C5 double bond.
    

Step 3: Esterification

  • Reagents: Methanol (excess), conc.

    
     (cat.).[1]
    
  • Procedure: Reflux the 6-oxo-1,6-dihydropyridazine-3-carboxylic acid in dry methanol with catalytic sulfuric acid for 6-8 hours.

  • Workup: Concentrate solvent, neutralize with

    
    , and filter the precipitate. Recrystallize from Methanol/Water.
    
Visualization: Synthetic Pathway

SynthesisSMStarting Material:alpha-Ketoglutaric AcidTetrahydroIntermediate 1:6-oxo-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acidSM->Tetrahydro Cyclization(Reflux/H2O)HydrazineReagent:Hydrazine HydrateHydrazine->TetrahydroAromaticAcidIntermediate 2:6-oxo-1,6-dihydro-pyridazine-3-carboxylic acidTetrahydro->AromaticAcid Oxidation/Dehydrogenation(Br2/AcOH or CuCl2)FinalTarget Product:Methyl 6-oxo-1,6-dihydro-pyridazine-3-carboxylate(CAS 63001-30-9)AromaticAcid->Final Esterification(MeOH/H+)

Figure 2: Step-wise synthesis from commodity chemicals to the target ester.

Chemical Reactivity & Derivatization[4]

For medicinal chemists, the value of CAS 63001-30-9 lies in its specific derivatization vectors.

  • N-Alkylation (N1 Position):

    • Treatment with alkyl halides (R-X) and a base (

      
       or 
      
      
      ) in DMF predominantly yields the N-alkylated product due to the lactam preference.
    • Application: Introduction of benzyl or alkyl chains to access hydrophobic pockets in protein targets.

  • Chlorination (C6 Position):

    • Reaction with phosphoryl chloride (

      
      ) converts the 6-oxo group into a 6-chloro group (Methyl 6-chloropyridazine-3-carboxylate).
      
    • Significance: The chloro-derivative is a potent electrophile for

      
       reactions, allowing the introduction of amines or alkoxides at the C6 position.
      
  • Hydrazide Formation (C3 Position):

    • The methyl ester is easily converted to a hydrazide (

      
      ) by treatment with hydrazine hydrate. This is a precursor for 1,2,4-triazole fused systems.
      

Pharmaceutical Applications

Kinase Inhibition (JNK2)

Recent studies have highlighted diphenyl-substituted pyridazinone analogues derived from this scaffold as potent inhibitors of c-Jun N-terminal kinase 2 (JNK2) . The pyridazinone ring acts as a hinge-binder, forming critical hydrogen bonds with the kinase ATP-binding pocket. Compound J27 , an analogue, showed significant efficacy in treating Acute Lung Injury (ALI) and sepsis by inhibiting the NF-κB/MAPK pathway [1].[3]

PARP Inhibitors

The 6-oxo-1,6-dihydropyridazine motif mimics the nicotinamide pharmacophore found in Poly (ADP-ribose) polymerase (PARP) inhibitors. The "NH-CO" lactam functionality is essential for hydrogen bonding with the Gly863 and Ser904 residues in the PARP catalytic domain.

Agrochemistry

Derivatives of this ester, particularly the 6-chloro and 6-phenyl variants, are explored as herbicides and fungicides. The pyridazine ring is bioisosteric to pyridine and pyrimidine, common motifs in crop protection agents [2].

Safety & Handling

  • GHS Classification: Warning.[1][4][5]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][5]

    • H319: Causes serious eye irritation.[1][5]

    • H335: May cause respiratory irritation.[1][5]

  • Handling: Use in a fume hood, especially during the bromination/oxidation step of synthesis. Wear nitrile gloves and safety goggles.

  • Storage: Store at room temperature in a dry, sealed container. Stable for >2 years if protected from moisture (hydrolysis of ester is possible in humid acidic/basic conditions).

References

  • Liao, J., et al. "Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2." Journal of Medicinal Chemistry, 2023, 66(17), 12304-12323.[3] Link

  • PubChem Compound Summary. "Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (CID 9124994)." National Center for Biotechnology Information. Link

  • GuideChem. "Synthesis and Application of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid." Technical Resources. Link

  • Santa Cruz Biotechnology. "Methyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate Product Data." SCBT Catalog. Link[1][4][6][7]

Strategic Synthesis Guide: Pyridazinone Core Structures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Advantage

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse therapeutics including calcium sensitizers (Levosimendan), PDE inhibitors, and non-steroidal anti-inflammatory agents.[1] Its planar geometry, potential for hydrogen bonding (donor/acceptor), and bioisosteric relationship to the amide bond make it an ideal template for fragment-based drug design (FBDD).[1]

This guide moves beyond textbook definitions to provide a field-validated roadmap for synthesizing and functionalizing this core. We focus on three pillars: Scalability , Regiocontrol , and Modular Functionalization .[1]

The Classical "Workhorse" Pathway: Condensation & Oxidation

For 80% of discovery campaigns, the most reliable route remains the condensation of


-keto acids with hydrazine. This method is thermodynamically driven and scalable from milligrams to kilograms.
The Mechanism

The pathway involves three distinct stages:

  • Precursor Assembly: Friedel-Crafts succinoylation of an arene.

  • Cyclization: Nucleophilic attack of hydrazine on the ketone carbonyl, followed by intramolecular amidation.

  • Dehydrogenation: Oxidation of the 4,5-dihydro intermediate to the aromatic pyridazinone.

Validated Protocol: Synthesis of 6-Phenyl-3(2H)-pyridazinone

Note: This protocol minimizes purification bottlenecks by utilizing solubility differences.

Step 1:


-Keto Acid Synthesis 
  • Reagents: Benzene (Substrate/Solvent), Succinic Anhydride (1.0 eq),

    
     (2.2 eq).[1]
    
  • Procedure: Add

    
     portion-wise to a suspension of succinic anhydride in benzene at 0°C. Warm to RT and reflux for 2 hours.
    
  • Workup: Quench with ice/HCl. The solid product (3-benzoylpropionic acid) precipitates.[2] Filter and wash with cold water. Yields typically >85%.

Step 2: Cyclization to Dihydropyridazinone

  • Reagents: 3-Benzoylpropionic acid (10 mmol), Hydrazine hydrate (12 mmol, 80% aq), Ethanol (20 mL).[1]

  • Procedure: Reflux the mixture for 3 hours. Monitor TLC (SiO2, 5% MeOH/DCM).[1] The starting acid disappears, and a less polar spot appears.[1]

  • Causality: Ethanol is chosen because the starting material dissolves at reflux, but the cyclic product often crystallizes upon cooling, allowing for filtration-based purification (avoiding chromatography).[1]

Step 3: Aromatization (Oxidation) [1]

  • Reagents: Dihydropyridazinone intermediate, Bromine (

    
    ), Acetic Acid (
    
    
    
    ).[1][2]
  • Procedure: Dissolve intermediate in glacial

    
     at 60°C. Add 
    
    
    
    (1.1 eq) dropwise. Reflux for 2 hours.
  • Self-Validation: The evolution of HBr gas ceases when the reaction is complete. Pour into ice water; the aromatic pyridazinone precipitates.

Pathway Visualization

ClassicalSynthesis Figure 1: The Linear Condensation-Oxidation Pathway Substrate Arene + Succinic Anhydride KetoAcid γ-Keto Acid (Intermediate) Substrate->KetoAcid Friedel-Crafts (AlCl3, Reflux) Dihydro 4,5-Dihydropyridazinone KetoAcid->Dihydro Hydrazine Hydrate (EtOH, Reflux, -H2O) Product 6-Aryl-3(2H)-pyridazinone (Aromatic Core) Dihydro->Product Oxidation (Br2/AcOH or DDQ)

[4]

Mastering Regioselectivity: The N1 vs. N2 Challenge

When using substituted hydrazines (e.g., methylhydrazine) or alkylating the pyridazinone ring, regioselectivity is the primary failure mode.[1] The pyridazinone ring exhibits lactam-lactim tautomerism, but the lactam (NH-form) predominates.

N-Alkylation of the Pyridazinone Core

Direct alkylation of the pre-formed ring is the most common functionalization method.

ParameterCondition A (N-Alkylation)Condition B (O-Alkylation)
Major Product N-Substituted (Lactam) O-Substituted (Lactim ether)
Base

,

, NaH

, Ag salts
Solvent DMF, Acetone, AcetonitrileBenzene, Toluene (Non-polar)
Mechanism Thermodynamic control (N is softer nucleophile)Kinetic/Chelation control (Ag coordinates N)
Use Case Most drug scaffoldsSpecialized intermediates
Decision Logic for Substituted Hydrazines

When condensing a


-keto acid with a monosubstituted hydrazine (

), two isomers are possible.
  • Rule of Thumb: The nucleophilic

    
     attacks the most electrophilic carbonyl (ketone) first.
    
  • Steric Control: If the R-group on hydrazine is bulky (e.g., t-Butyl), it favors the position distal to the largest substituent on the keto-acid.

Regioselectivity Figure 2: Regiocontrol in Pyridazinone Alkylation Start Alkylation Strategy Reagent Electrophile Type? Start->Reagent AlkylHalide Alkyl Halide (R-X) Reagent->AlkylHalide SilverSalt Silver Salt Present? AlkylHalide->SilverSalt NoAg No (K2CO3/DMF) SilverSalt->NoAg Standard Base YesAg Yes (Ag2CO3) SilverSalt->YesAg Silver Mediated N_Alk N-Alkylation (Major) Thermodynamic Product NoAg->N_Alk O_Alk O-Alkylation (Major) Kinetic Product YesAg->O_Alk

Modern Catalytic Approaches: Modular Library Synthesis

While condensation builds the ring, modern medicinal chemistry demands late-stage diversification. Palladium-catalyzed cross-coupling of halopyridazinones is the industry standard for this.

Protocol: Suzuki-Miyaura Coupling of 6-Chloropyridazin-3(2H)-one

This protocol allows for the rapid scanning of aryl substituents at the 6-position without rebuilding the ring from scratch.

Reagents:

  • Substrate: 6-Chloro-3(2H)-pyridazinone (1.0 eq)

  • Coupling Partner: Aryl boronic acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.[1]
  • Base:

    
     (2M aqueous solution, 2.0 eq).
    
  • Solvent: 1,4-Dioxane or DME.[1]

Workflow:

  • Degassing: Suspend substrate, boronic acid, and base in solvent.[1] Sparge with Argon for 10 mins. Critical: Oxygen poisons the Pd(0) species.

  • Catalyst Addition: Add Pd catalyst under positive Argon pressure.

  • Reaction: Heat to 90°C for 4-12 hours.

  • Purification: Filter through Celite to remove Pd black. Acidify filtrate to precipitate the product (if NH-pyridazinone) or extract with EtOAc (if N-alkylated).

Why this works: The carbon at position 6 is electron-deficient (alpha to nitrogen), facilitating oxidative addition of the Palladium catalyst.[1]

Green Chemistry & High-Throughput Synthesis

For industrial scalability and environmental compliance, microwave-assisted synthesis has replaced traditional reflux in many CROs.

Microwave Protocol[1][5]
  • Reaction: One-pot synthesis of pyridazinones from

    
    -keto acids and hydrazine.
    
  • Conditions: Ethanol, 120°C, 10-20 minutes (sealed vessel).

  • Advantage: Reaction times are reduced from 18 hours to 20 minutes. The superheating effect improves the solubility of zwitterionic intermediates, driving the dehydration step.

  • Green Metric: Solvent usage is reduced by ~90% compared to traditional reflux.

References

  • Pathak, S., et al. (2024).[1][3][4] "Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity." Medicinal Chemistry. Link

  • Abd-Rabo, Z. S., et al. (2024).[1][3] "An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer." Future Medicinal Chemistry. Link[1]

  • Messali, M., & Ahmed, S. A. (2011).[1] "A Green Microwave-Assisted Synthesis of New Pyridazinium-Based Ionic Liquids." Green and Sustainable Chemistry. Link

  • Belnome, F., et al. (2020).[1] "Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives." ResearchGate.[5] Link

  • Choi, J., et al. (2021).[1][6] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." ChemRxiv. Link

Sources

Navigating the Solubility Landscape of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the solubility of a target molecule is a cornerstone of successful formulation and delivery. This guide provides a comprehensive technical overview of the solubility of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document will leverage data from the closely related pyridazinone derivative, 6-phenyl-pyridazin-3(2H)-one, to provide a predictive framework. Furthermore, it will detail the requisite experimental protocols to empower researchers to determine the precise solubility profile of the title compound.

Introduction to Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (C₆H₆N₂O₃, Molar Mass: 154.12 g/mol ) is a member of the pyridazinone class of compounds.[1][2] This family of heterocycles is noted for its diverse biological activities, making them attractive scaffolds in drug discovery.[3][4] The solubility of such compounds is a critical physicochemical parameter that influences their bioavailability and therapeutic efficacy. A thorough understanding of its behavior in various solvent systems is therefore paramount for its development as a potential therapeutic agent.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₆N₂O₃[1][2]
Molar Mass154.12 g/mol [1][2]
AppearanceOff-white to light brown solid[2]
Melting Point188 °C[2]
pKa (predicted)10.34 ± 0.40[2]

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) directly impacts its dissolution rate, and consequently, its absorption and bioavailability. Poor aqueous solubility can be a major impediment to the development of oral dosage forms. Therefore, characterizing the solubility of a compound like Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate in a range of solvents, from aqueous buffers to organic media, is a critical early-stage activity in the drug development pipeline. This data informs formulation strategies, aids in the selection of appropriate delivery systems, and is essential for designing reliable in vitro and in vivo studies.

Solubility of a Structurally Related Analogue: 6-phenyl-pyridazin-3(2H)-one (PPD)

While specific quantitative solubility data for Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is not extensively reported, a comprehensive study on the closely related pyridazinone derivative, 6-phenyl-pyridazin-3(2H)-one (PPD), provides valuable insights. The study determined the mole fraction solubility (x_e) of PPD in twelve different pharmaceutical solvents at various temperatures.[5] These findings serve as an excellent predictive starting point for researchers investigating the title compound.

Table 1: Mole Fraction Solubility (x_e) of 6-phenyl-pyridazin-3(2H)-one (PPD) at 318.2 K [5]

SolventMole Fraction Solubility (x_e) x 10⁻²
Dimethyl Sulfoxide (DMSO)47.3
Polyethylene Glycol 400 (PEG-400)41.2
Transcutol®34.6
Ethyl Acetate (EA)6.81
2-Butanol2.18
1-Butanol2.11
Propylene Glycol (PG)1.50
Isopropanol (IPA)1.44
Ethylene Glycol (EG)1.27
Ethanol0.822
Methanol0.518
Water0.00126

The data clearly indicates that PPD exhibits poor solubility in water and progressively higher solubility in polar aprotic and protic organic solvents, with the highest solubility observed in DMSO and PEG-400.[5] This trend is common for many organic compounds with both hydrogen bond donor and acceptor functionalities. It is reasonable to hypothesize that Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate will exhibit a similar solubility trend, although the absolute values will differ due to structural differences.

Thermodynamic Principles of Dissolution

The dissolution of a solid in a liquid is an equilibrium process governed by thermodynamic principles. The process can be either endothermic (requiring heat) or exothermic (releasing heat). For many pyridazinone derivatives, the dissolution process has been shown to be endothermic and entropy-driven.[5][6][7]

The thermodynamic parameters of dissolution, including the Gibbs free energy (ΔG_sol), enthalpy (ΔH_sol), and entropy (ΔS_sol) of solution, can be determined from the temperature dependence of solubility using the van't Hoff equation. These parameters provide a deeper understanding of the solute-solvent interactions and the driving forces behind the dissolution process. For instance, a positive ΔH_sol indicates that the dissolution process is endothermic, and a positive ΔS_sol suggests that the system becomes more disordered upon dissolution.[8][9]

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[10] This technique involves adding an excess of the solid compound to a chosen solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate to solvent in a sealed vial B Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours) A->B C Periodically sample to ensure equilibrium is reached (concentration plateaus) B->C D Centrifuge or filter the suspension to separate the solid from the supernatant C->D E Dilute the supernatant D->E F Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) E->F G Mobile_Phase Mobile Phase Reservoir (e.g., Acetonitrile/Water with buffer) Pump HPLC Pump Isocratic or Gradient Mobile_Phase->Pump Injector Autosampler Injects diluted supernatant Pump->Injector Column C18 Reverse-Phase Column Separation of analyte Injector->Column Detector UV-Vis Detector Measures absorbance at a specific wavelength Column->Detector Data_System Data Acquisition System Chromatogram and Peak Area Detector->Data_System

Sources

Tautomeric Landscapes of 6-Oxo-1,6-dihydropyridazines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-oxo-1,6-dihydropyridazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6] The pharmacological profile of these molecules is intrinsically linked to their subtle yet critical chemical behavior, particularly the phenomenon of tautomerism. This guide provides an in-depth exploration of the tautomeric equilibria in 6-oxo-1,6-dihydropyridazine systems, offering researchers, scientists, and drug development professionals a comprehensive understanding of the factors governing these transformations and the analytical techniques essential for their characterization. A profound grasp of this tautomerism is paramount for rational drug design, enabling the prediction and control of molecular properties that dictate biological activity.

The Fundamental Equilibrium: Lactam-Lactim Tautomerism

The most prominent tautomeric relationship in 6-oxo-1,6-dihydropyridazine systems is the lactam-lactim tautomerism.[7][8][9] This involves the migration of a proton between the nitrogen and oxygen atoms of the amide group within the pyridazinone ring. This dynamic equilibrium results in the coexistence of two distinct forms: the lactam (oxo) form and the lactim (hydroxy) form.

The interconversion between the lactam and lactim tautomers is a reversible chemical reaction that can significantly influence the molecule's stability, reactivity, and, crucially, its interactions with biological targets.[8] For instance, a switch from the lactam to the lactim form can alter the hydrogen bonding pattern of a pyridazinone-based nucleoside analog, thereby changing its base-pairing preference in DNA.[10][11]

Caption: Lactam-Lactim Tautomeric Equilibrium in 6-Oxo-1,6-dihydropyridazines.

Generally, in pyridazinone systems, the equilibrium lies predominantly towards the more stable lactam (oxo) form.[12][13] However, the precise position of this equilibrium is not fixed and is delicately influenced by a variety of internal and external factors.

Influencing Factors on Tautomeric Equilibrium

The delicate balance between the lactam and lactim forms can be shifted by several key factors, a thorough understanding of which is critical for predicting and controlling the tautomeric preference.

Substituent Effects

The nature and position of substituents on the pyridazinone ring can exert a profound influence on the tautomeric equilibrium. Electron-withdrawing groups and electron-donating groups can alter the electron density distribution within the ring, thereby stabilizing one tautomer over the other. For example, the introduction of a pyrrolyl substituent has been shown to enhance the electron densities on the pyridazine ring, which can affect the position of the tautomeric equilibrium.[14] Similarly, in pyridone nucleoside analogs, a fluoro substituent was found to favor the lactim form.[10][11]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form in solution.[15][16][17] Polar, protic solvents can stabilize the more polar lactam form through hydrogen bonding interactions.[18][19] Conversely, nonpolar solvents may favor the less polar lactim form. Computational studies using implicit and explicit solvation models have demonstrated the necessity of protic polar solvents to reduce the high activation energy associated with the direct proton transfer in the tautomeric conversion of pyridazin-3(2H)-one.[18]

Annular Tautomerism

In addition to lactam-lactim tautomerism, 6-oxo-1,6-dihydropyridazines can also exhibit annular tautomerism, which involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyridazine ring.[20] This type of tautomerism is particularly relevant in unsubstituted or N-substituted pyridazinones and further complicates the tautomeric landscape. The preference for one annular tautomer over the other is also influenced by substituent and solvent effects.

Caption: Annular Tautomerism in the Pyridazinone Ring.

Experimental and Computational Characterization

A combination of spectroscopic and computational techniques is indispensable for the unambiguous characterization of the tautomeric forms and the quantification of their equilibrium.

Spectroscopic Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between tautomers. The chemical shifts of the protons and carbons in the vicinity of the tautomeric functional groups are highly sensitive to the electronic environment, providing distinct signals for the lactam and lactim forms. Variable-temperature NMR studies can also provide insights into the thermodynamics of the tautomeric equilibrium.[16]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The lactam and lactim tautomers possess different chromophores and thus exhibit distinct UV-Vis absorption spectra. By comparing the spectrum of the compound of interest with those of N- and O-methylated derivatives (which "lock" the tautomeric form), the predominant tautomer in a given solvent can be identified.[10][11]

  • Infrared (IR) Spectroscopy: The stretching frequencies of the C=O (lactam) and O-H (lactim) bonds provide characteristic bands in the IR spectrum, allowing for the identification of the functional groups present in each tautomer. Two-dimensional IR (2D IR) spectroscopy can be particularly useful for separating the vibrational modes of different tautomers in solution.[21]

Computational Chemistry

Density Functional Theory (DFT) calculations have become an invaluable tool for studying tautomerism in pyridazinone systems.[18][22] These computational methods can be used to:

  • Calculate the relative energies and stabilities of the different tautomers in the gas phase and in various solvents.[23]

  • Predict the geometric and electronic structures of each tautomer.

  • Model the transition states and activation energies for the interconversion between tautomers.[18]

  • Simulate spectroscopic properties (NMR, UV-Vis, IR) to aid in the interpretation of experimental data.

Table 1: Comparison of Analytical Techniques for Tautomerism Studies

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Quantitative ratio of tautomers, structural information.Provides detailed structural insights.Can be complex to interpret for rapidly equilibrating systems.
UV-Vis Spectroscopy Qualitative identification of predominant tautomer.Simple and rapid.Requires synthesis of "locked" derivatives for definitive assignment.
IR Spectroscopy Identification of functional groups (C=O, O-H).Sensitive to hydrogen bonding.Can be difficult to quantify tautomer ratios.
DFT Calculations Relative stabilities, geometries, activation energies.Provides theoretical understanding of the system.Accuracy is dependent on the level of theory and solvation model used.

Experimental Protocols

Protocol for NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: Dissolve a precisely weighed amount of the 6-oxo-1,6-dihydropyridazine derivative in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer.

  • Signal Assignment: Assign the signals corresponding to each tautomer based on their characteristic chemical shifts and coupling patterns. Comparison with spectra of N- and O-alkylated analogs can aid in unambiguous assignment.

  • Quantification: Integrate the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

  • Variable-Temperature Study (Optional): Acquire a series of ¹H NMR spectra at different temperatures to study the effect of temperature on the equilibrium position and to determine thermodynamic parameters (ΔH°, ΔS°).

Workflow for Computational Analysis using DFT

DFT_Workflow cluster_0 Structure Preparation cluster_1 Gas-Phase Calculations cluster_2 Solvent-Phase Calculations cluster_3 Analysis and Interpretation Build_Tautomers Build 3D Structures of all Possible Tautomers Gas_Opt Geometry Optimization and Frequency Calculation (e.g., B3LYP/6-311++G**) Build_Tautomers->Gas_Opt Gas_Energy Calculate Relative Energies Gas_Opt->Gas_Energy Solvent_Opt Geometry Optimization with Solvation Model (e.g., PCM) for each solvent Gas_Energy->Solvent_Opt Solvent_Energy Calculate Relative Energies in Solution Solvent_Opt->Solvent_Energy Compare Compare Calculated Energies with Experimental Data Solvent_Energy->Compare Predict Predict Predominant Tautomer and Spectroscopic Properties Compare->Predict

Caption: A typical workflow for the DFT-based analysis of tautomerism.

Conclusion and Future Perspectives

The tautomeric behavior of 6-oxo-1,6-dihydropyridazine systems is a multifaceted phenomenon with profound implications for their application in drug discovery. A comprehensive understanding of the interplay between structural features, solvent effects, and the resulting tautomeric equilibrium is essential for the rational design of novel therapeutic agents with optimized pharmacological profiles. The integrated application of advanced spectroscopic techniques and robust computational methods provides a powerful platform for elucidating these complex equilibria. Future research in this area will likely focus on the development of more accurate predictive models for tautomerism and the exploitation of tautomeric control as a novel strategy for fine-tuning the biological activity and pharmacokinetic properties of pyridazinone-based drugs.

References

  • Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling. [Link]

  • Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal. [Link]

  • The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. Journal of the Chemical Society B: Physical Organic. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. [Link]

  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. [Link]

  • Biological activities of pyridazinones. ResearchGate. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. ResearchGate. [Link]

  • What is Lactam Lactim Tautomerism?. askIITians. [Link]

  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry. [Link]

  • The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ResearchGate. [Link]

  • Keto-enol tautomerism of pyridazinones. ResearchGate. [Link]

  • Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences. [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules. [Link]

  • Lactam-lactim tautomerism: Significance and symbolism. Connected Papers. [Link]

  • What is Lactam Lactim Tautomerism class 11 chemistry CBSE. Vedantu. [Link]

  • PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. LOCKSS. [Link]

  • Spectroscopic investigation on the binding of bioactive pyridazinone derivative to human serum albumin and molecular modeling. Journal of Photochemistry and Photobiology B: Biology. [Link]

  • A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). ResearchGate. [Link]

  • The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA International Journal for Chemistry. [Link]

  • One-Pot Preparation of 6-Substituted 3(2H)-Pyridazinones from Ketones. Semantic Scholar. [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. [Link]

  • Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry. [Link]

  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B. [Link]

  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect. [Link]

  • Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. The Ivan Huc Group. [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. [Link]

  • Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction. Organic Letters. [Link]

  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][10][18]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry. [Link]

  • Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models. Journal of Molecular Modeling. [Link]

  • Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances. [Link]

  • A diastereoselective synthesis of the tetrahydropyridazinone core of 2-oxo-1,6-diazobicyclo[4.3.0]nonane-9-carboxylate-based peptidomimetics starting from ( S)-phenylalanine. ResearchGate. [Link]

  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. [Link]

  • Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Dicarbonyl. Wikipedia. [Link]

Sources

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: A Divergent Scaffold for Medicinal Chemistry

[1]

Executive Summary

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS: 63001-30-9), also known as methyl 6-hydroxypyridazine-3-carboxylate, represents a "privileged structure" in modern drug discovery.[1] Its utility stems from its amphoteric reactivity profile : it functions as both a robust lactam scaffold for N-functionalization and a latent aromatic precursor via the 6-hydroxy tautomer.[1]

This technical guide dissects the molecule's role as a divergent building block. We analyze the critical decision points in its synthetic application—specifically the bifurcation between N-alkylation (lactam retention) and C-chlorination (aromatization) —and provide validated protocols for these transformations.

Structural Analysis & Tautomeric Control

The reactivity of this building block is governed by the tautomeric equilibrium between the lactam (A) and lactim (B) forms.[2] While the lactam form predominates in solution and solid state due to the stability of the amide resonance, the lactim form is the gateway to aromatic substitution.[2]

  • Lactam Form (A): Nucleophilic at N1; susceptible to N-alkylation with soft electrophiles.[1]

  • Lactim Form (B): Nucleophilic at O6; susceptible to O-alkylation with hard electrophiles or activation by oxyphilic reagents (e.g., POCl₃).[1][2]

Visualization: Reactivity Divergence

The following diagram maps the divergent synthetic pathways accessible from the core scaffold.

ReactivityMapScaffoldMethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate(Tautomeric Core)Chloro6-ChloropyridazineIntermediate(Aromatic)Scaffold->ChloroPOCl3, Heat(Aromatization)N_AlkylN1-AlkylatedLactamsScaffold->N_AlkylR-X, Base(Soft Electrophile)HydrazideAcyl Hydrazides(Scaffold Extension)Scaffold->HydrazideNH2NH2(Ester Substitution)SuzukiBiaryl Products(Suzuki/Buchwald)Chloro->SuzukiR-B(OH)2, Pd(0)JNK2JNK2 Inhibitors(e.g., J27)N_Alkyl->JNK2MedChem Opt.

Figure 1: Divergent synthetic pathways.[1][2] The core scaffold serves as a switch between aromatic coupling partners and N-functionalized lactam drugs.

Synthesis of the Scaffold

While commercially available, in-house synthesis is often required for isotopic labeling or large-scale preparation. The Alpha-Ketoglutarate Route is preferred over the Ethyl Levulinate route due to higher atom economy and fewer steps.[2]

Protocol: Cyclocondensation & Oxidation[2][3]
  • Cyclization: React

    
    -ketoglutaric acid with hydrazine hydrate in aqueous media to yield 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.
    
    • Conditions: 1.0 eq.[1][2]

      
      -ketoglutaric acid, 1.2 eq.[1][2] 
      
      
      , Water, RT
      
      
      Reflux.[2]
  • Oxidation/Esterification: The tetrahydro-intermediate is aromatized (dehydrogenated) and esterified.[1][2]

    • Reagents:

      
      /Acetic Acid (dehydrogenation) followed by MeOH/
      
      
      (Fischer esterification).[1][2]

Module A: The Aromatic Gateway (Chlorination)

Converting the lactam to a chloropyridazine is the standard method to access the aromatic pyridine-like chemistry.[2] This transformation activates the C6 position for palladium-catalyzed cross-coupling.[1]

Mechanistic Insight

The reaction utilizes phosphorus oxychloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

232

12
Experimental Protocol: Deoxychlorination
  • Reagents: Scaffold (1.0 eq),

    
     (5.0 eq), 
    
    
    (0.5 eq - optional, for stubborn substrates).[2]
  • Solvent: Neat or

    
    .
    
  • Procedure:

    • Suspend the scaffold in

      
       under inert atmosphere (
      
      
      ).
    • Heat to reflux (

      
      ) for 3–5 hours. Evolution of HCl gas indicates reaction progress.[1][2]
      
    • Critical Step: Remove excess

      
       via vacuum distillation before quenching.[1][2]
      
    • Quench residue slowly into crushed ice/water (exothermic).

    • Neutralize with sat.[1][2]

      
       and extract with DCM.[1][2]
      
  • Outcome: Methyl 6-chloropyridazine-3-carboxylate.[1][4][5]

Application: This intermediate is a prime candidate for Suzuki-Miyaura coupling to install biaryl systems, a motif common in kinase inhibitors.[1][2]

Module B: The Lactam Gateway (N-Alkylation)

Retaining the lactam core is essential for targets requiring hydrogen bond acceptors (the carbonyl) and rigid linkers.[2] The challenge here is regioselectivity (N- vs. O-alkylation).

Regioselectivity Control
  • N-Alkylation (Preferred): Favored by soft electrophiles (alkyl iodides/bromides) and thermodynamic control.[1][2] The nitrogen lone pair, though part of the amide resonance, is the site of alkylation under basic conditions in polar aprotic solvents.[2]

  • O-Alkylation: Favored by hard electrophiles (trialkyloxonium salts, sulfates) or silver-mediated conditions (

    
    ).[1][2]
    
Experimental Protocol: N-Alkylation
  • Reagents: Scaffold (1.0 eq), Alkyl Halide (1.2 eq),

    
     or 
    
    
    (2.0 eq).[2]
  • Solvent: DMF (anhydrous).[1][2]

  • Procedure:

    • Dissolve scaffold in DMF.[1][2][6][7]

    • Add base and stir at RT for 30 min to generate the anion.

    • Add alkyl halide dropwise.[1][2]

    • Stir at

      
       for 4–12 hours.
      
    • Aqueous workup (LiCl solution helps remove DMF).[1][2]

  • Note: If O-alkylation is observed as a minor byproduct, switching the base to LiHMDS in THF at

    
     can improve N-selectivity by forming the tight ion pair.[1]
    

Case Study: JNK2 Inhibitor (Compound J27)

A recent high-impact application of this scaffold is the development of J27 , a c-Jun N-terminal kinase 2 (JNK2) inhibitor for treating Acute Lung Injury (ALI).[8]

Structural Logic

Researchers utilized the Module B (N-Alkylation) pathway.[1][2]

  • Core: Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.[1]

  • Modification 1 (N1): N-arylation/alkylation to introduce a hydrophobic tail fitting the kinase pocket.[1][2]

  • Modification 2 (C3): Conversion of the methyl ester to a carboxamide to engage in hydrogen bonding with the hinge region of the kinase.

Result: The pyridazinone ring provided the necessary planar geometry and H-bond acceptor capability to inhibit the JNK2-NF-


1

Summary of Physical Properties & Safety

PropertyValue/Description
CAS Number 63001-30-9
Molecular Weight 154.12 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH; Poor in water
pKa ~9.5 (NH acidity)
Safety Hazards Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335)

Handling Precaution: As with most nitrogen heterocycles, avoid inhalation of dust.[2] When performing the

2

References

  • Synthesis & Chlorination: Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate.

  • Medicinal Application (J27): Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis. J. Med. Chem. 2023.[1][2][6][8][9]

  • Tautomerism & Alkylation: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. ResearchGate.

  • General Reactivity: Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate Compound Summary. PubChem.[1][2]

Literature review of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate research

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Heterocyclic Functionalization and Drug Discovery[1][2]

Executive Summary

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS: 63001-30-9) represents a critical building block in modern heterocyclic chemistry.[1][2][3][4] As a pyridazinone derivative, it serves as a bifunctional scaffold, offering distinct reactivity profiles at the ester moiety (C3) and the amide/lactam motif (N1-C6).[1] This whitepaper analyzes its structural dynamics, validated synthetic pathways, and its pivotal role as an intermediate in the development of JNK2 inhibitors and PARP-targeting therapeutics.[1][2]

Structural Dynamics & Tautomerism

The reactivity of methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is governed by its lactam-lactim tautomerism.[1][2] While the compound exists predominantly in the 6-oxo (lactam) form in the solid state and polar solvents, the 6-hydroxy (lactim) tautomer is accessible and drives specific nucleophilic substitutions, particularly O-alkylation or halogenation reactions.[1][2]

Key Structural Features:

  • C3-Ester: Susceptible to hydrolysis, transesterification, and amide coupling.[1][2]

  • N1-Position: A nucleophilic center for N-alkylation, essential for generating N-substituted pyridazinone libraries.[1][2]

  • C6-Carbonyl: Acts as an electrophilic center after activation (e.g., with POCl₃) to form 6-chloropyridazines.[1][2]

Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the lactam and lactim forms, highlighting the reactive centers.[1][2]

Tautomerism Lactam 6-Oxo Form (Lactam) (Major Tautomer) Lactim 6-Hydroxy Form (Lactim) (Reactive Intermediate) Lactam->Lactim Equilibrium N_Alk N-Alkylation (Target: N1) Lactam->N_Alk Base/R-X O_Alk O-Alkylation / Chlorination (Target: O6) Lactim->O_Alk POCl3 or Base/R-X

Figure 1: Lactam-lactim tautomerism dictates the regioselectivity of alkylation and halogenation reactions.[1]

Synthetic Strategies

The synthesis of CAS 63001-30-9 is typically approached via the esterification of its parent acid, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.[1][2][3] The parent acid itself is derived from the condensation of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-ketoglutarate derivatives with hydrazine, followed by oxidative aromatization.
Primary Route: Acid Esterification

The most robust laboratory scale-up involves the Fischer esterification of the carboxylic acid precursor.[1][2] This method avoids the formation of side products common in direct cyclization of diesters.[1][2]

Reaction Scheme: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">


[2][3]
Visualization: Synthetic Workflow

Synthesis AlphaKG Dimethyl 2-Oxoglutarate Cyclization Cyclization (Formation of 4,5-dihydro intermediate) AlphaKG->Cyclization + N2H4 Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Oxidation Oxidative Aromatization (Br2/AcOH or Dehydrogenation) Cyclization->Oxidation Acid 6-Oxo-1,6-dihydropyridazine- 3-carboxylic Acid Oxidation->Acid Product Methyl 6-oxo-1,6-dihydropyridazine- 3-carboxylate (CAS 63001-30-9) Acid->Product SOCl2 / MeOH (Reflux)

Figure 2: Step-wise synthesis from commodity chemicals to the target methyl ester.[1][2]

Medicinal Chemistry Applications

The 6-oxo-1,6-dihydropyridazine-3-carboxylate scaffold is a bioisostere for phthalazinones and other nitrogenous heterocycles used in oncology and inflammation research.[1][2]

Case Study: JNK2 Inhibition in Acute Lung Injury

Recent research (Liao et al., 2023) utilized 6-oxo-1,6-dihydropyridazine-3-carboxylate derivatives to target c-Jun N-terminal kinase 2 (JNK2).[1][2][5][6] The scaffold serves as a template for "J27," a lead compound that inhibits the JNK2-NF-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


B/MAPK pathway, reducing cytokine release (TNF-

, IL-6) in sepsis models.[2][5][6]

Mechanism of Action:

  • Scaffold Utility: The pyridazinone core provides rigid orientation for hydrophobic interactions within the JNK2 ATP-binding pocket.[1][2]

  • Substitution: The C3-ester is often converted to a carboxamide to enhance hydrogen bonding with kinase hinge residues.[1][2]

Downstream Functionalization: The Chloropyridazine Gateway

A critical application of CAS 63001-30-9 is its conversion to methyl 6-chloropyridazine-3-carboxylate .[1][2] This transforms the unreactive lactam into a highly reactive electrophile for Sngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


Ar reactions, allowing the introduction of diverse amines or alkoxides.[2]
TransformationReagentProduct Utility
Chlorination POCl

, 110°C
Precursor for ether/amine libraries
N-Alkylation R-X, K

CO

, DMF
Non-cleavable pyridazinone cores (e.g., PARP inhibitors)
Hydrolysis LiOH, THF/H

O
Free acid for peptide coupling
Experimental Protocols

The following protocols are synthesized from verified methodologies (BenchChem, PubChem) and adapted for reproducibility.

Protocol A: Synthesis of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Objective: Esterification of the parent carboxylic acid.[1][2][3]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl

    
     drying tube.
    
  • Reagents:

    • 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate (5.0 g, 32 mmol).[1][2]

    • Methanol (anhydrous, 50 mL).

    • Thionyl Chloride (SOClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) (4.0 mL, 55 mmol).[2]
      
  • Procedure:

    • Suspend the acid in methanol at 0°C (ice bath).

    • Add SOClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       dropwise over 20 minutes.[2] Caution: Exothermic reaction with gas evolution (HCl/SOngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
      
      
      
      ).[2]
    • Remove the ice bath and heat the mixture to reflux (65°C) for 16 hours.

    • Monitor via TLC (DCM:MeOH 9:1). The starting material spot (baseline) should disappear.[1][2]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove solvent and excess SOClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .[2]
      
    • Resuspend the residue in ice-cold water (20 mL) and neutralize with saturated NaHCO

      
       to pH 7.
      
    • Filter the resulting white precipitate.[1][2]

    • Recrystallize from methanol/water if necessary.[1][2]

  • Expected Yield: 81–95%.

Protocol B: Conversion to Methyl 6-chloropyridazine-3-carboxylate

Objective: Activation of the C6 position for medicinal chemistry libraries.

  • Reagents:

    • Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (1.0 eq).[1][2][4]

    • Phosphorus Oxychloride (POClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) (5.0 eq, solvent/reagent).[2]
      
  • Procedure:

    • Mix the ester with POCl

      
       in a heavy-walled pressure vial or round-bottom flask.
      
    • Heat to 100–110°C for 3–5 hours. The suspension will clear as the reaction proceeds.

    • Critical Step: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to quench excess POCl

      
      . Do not let the temperature rise above 20°C during quench to prevent ester hydrolysis.
      
  • Workup:

    • Extract with Dichloromethane (3x).[1][2]

    • Wash organic layer with brine, dry over MgSOngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , and concentrate.[2]
      
  • Yield: ~68%.

References
  • Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis.[1][2][5] Journal of Medicinal Chemistry.[1][2][5] [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9124994, Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. [Link][1][2]

  • Ren, W., et al. (2024). Pd-Catalyzed Regioselective Hydrocarboxylation of Alkyl Terminal Olefins.[1][2][7] Organic Letters.[1][2][7] [Link][1][2][7]

Sources

Technical Guide: Safe Handling, Synthesis, and Containment of Pyridazinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and handling information for pyridazinone compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and EHS Professionals

Executive Summary & Scaffold Profile

Pyridazinone derivatives (specifically 4,5-dihydro-3(2H)-pyridazinones) represent a privileged scaffold in medicinal chemistry, widely utilized for their cardiotonic (PDE3 inhibition), anti-inflammatory (COX-2 inhibition), and antihypertensive properties. Prominent examples include Levosimendan and Pimobendan .

While the final pyridazinone ring is chemically stable, the lifecycle of these compounds presents a dual-hazard profile :

  • Synthesis Phase: High-risk exposure to Hydrazine Hydrate , a potent carcinogen and reducing agent used for ring closure.

  • Handling Phase: The final compounds are often High Potency Active Pharmaceutical Ingredients (HPAPIs) with significant cardiovascular activity at microgram levels.

This guide provides an operational framework for managing these risks, moving beyond standard SDS data into field-proven process safety protocols.

Phase I: Synthesis Hazards (The Hydrazine Factor)

The formation of the pyridazinone ring almost invariably requires the reaction of a


-keto acid or ester with hydrazine. This is the critical safety control point (CCP).
Hydrazine Hydrate Management

Hydrazine hydrate is not just toxic; it is an insidious reducing agent that can induce hypergolic (spontaneous) ignition when in contact with oxidants (e.g., chromium trioxide, iodine, metal catalysts).

Critical Safety Parameters:

  • Permeation: Standard nitrile gloves offer insufficient protection against hydrazine. It permeates standard nitrile in <15 minutes.

  • Vapor Pressure: Hydrazine vapors are insidious. Odor threshold (3-4 ppm) is higher than the OSHA PEL (1 ppm). If you smell it, you are already overexposed.

  • Explosion Risk: Distillation of hydrazine solutions must never go to dryness. Anhydrous hydrazine is shock-sensitive.

Protocol: Safe Quenching of Hydrazine Excess

Context: After the ring-closure reaction, unreacted hydrazine remains in the mother liquor. Quenching it with bleach (hypochlorite) is standard but highly exothermic and can generate toxic chloramines if mismanaged.

Self-Validating Decontamination Protocol:

  • Dilution (The Heat Sink): Never add oxidant to concentrated hydrazine. Dilute the waste stream with water until the hydrazine concentration is estimated below 5% w/v.[1]

  • Cooling: Chill the diluted solution to <10°C in an ice bath.

  • Titration: Slowly add 5-10% Sodium Hypochlorite (bleach) dropwise while monitoring temperature.

    • Validation: Maintain temperature <50°C. If temp spikes, stop.

  • Endpoint Check: Use starch-iodide paper. A persistent blue color indicates excess oxidant (complete destruction of hydrazine).

Phase II: Pharmacological Hazards (The Potent Compound)

Once synthesized, the risk shifts from chemical burns to pharmacological toxicity . Many pyridazinones are PDE3 Inhibitors .

Mechanism-Based Toxicity

Accidental absorption (inhalation of dust or transdermal) can trigger:

  • Positive Inotropy: Increased heart contraction force.

  • Vasodilation: Sudden drop in blood pressure (hypotension).

  • Reflex Tachycardia: Rapid heart rate trying to compensate for hypotension.

Occupational Exposure Banding (OEB)

Researchers must assign an OEB to the compound before handling the solid powder.

ParameterData RangeEstimated OEBContainment Strategy
Potency (IC50) > 10 µMOEB 1-2Fume Hood (Open Sash ok)
Potency (IC50) 100 nM - 10 µMOEB 3Vented Balance Enclosure (VBE)
Potency (IC50) < 100 nMOEB 4Glovebox / Isolator
Therapeutic Dose < 10 mg/dayOEB 4Glovebox / Isolator
Genotoxicity Positive (Ames)OEB 5Closed System Transfer Device (CSTD)

Note: Many pyridazinone cardiotonics fall into OEB 4 due to acute cardiovascular effects.

Visualized Workflows (Graphviz)

Synthesis & Safety Logic

This diagram illustrates the critical decision gates during the synthesis of pyridazinone scaffolds.

PyridazinoneSynthesis cluster_waste Waste Management Start Start: Keto-Acid Precursor Reaction Ring Closure (Reflux) Risk: Thermal Runaway Start->Reaction Add Solvent Hydrazine Reagent: Hydrazine Hydrate (Carcinogen/Reducer) Hydrazine->Reaction Slow Addition (Shielding Req) Quench Quench Excess Hydrazine (Dilute -> Oxidize) Reaction->Quench Cool to <10°C Isolation Filtration/Workup Risk: Mother Liquor Exposure Quench->Isolation Check pH/Oxidant SolidHandling Final Product Handling Risk: Potent Dust Inhalation Isolation->SolidHandling Dry Powder Segregation Segregate from Oxidants (Explosion Risk) Isolation->Segregation Filtrate Disposal

Caption: Workflow for pyridazinone synthesis highlighting the critical control points (Red/Orange) where hydrazine exposure or thermal runaway is most likely.

Exposure Response Algorithm

This diagram outlines the immediate response to accidental exposure, differentiating between chemical burns (Hydrazine) and systemic toxicity (Pyridazinone).

ExposureResponse Exposure Exposure Incident TypeCheck Identify Agent Exposure->TypeCheck Hydrazine Agent: Hydrazine (Corrosive/Carcinogen) TypeCheck->Hydrazine Pyridazinone Agent: Pyridazinone (PDE3 Inhibitor) TypeCheck->Pyridazinone SkinWash Flush 15+ mins Do NOT use neutralizers Hydrazine->SkinWash MedHelp1 Medical: Monitor for Pulmonary Edema SkinWash->MedHelp1 Vitals Check Pulse/BP (Risk: Tachycardia/Hypotension) Pyridazinone->Vitals MedHelp2 Medical: Supportive Care (Fluids/Vasopressors) Vitals->MedHelp2

Caption: Decision logic for emergency response. Note distinct treatment paths: decontamination for precursors vs. cardiovascular support for the final product.

Operational Protocols

PPE Matrix

Do not rely on generic "lab safety" rules. Use this matrix:

  • Gloves:

    • Hydrazine Handling:Double-gloving is mandatory. Inner layer: Nitrile (tactility). Outer layer: Butyl Rubber or Neoprene (permeation resistance).

    • Solid Pyridazinone: Standard Nitrile (4 mil) is usually sufficient for solid handling, provided dust is contained.

  • Respiratory:

    • Synthesis: Fume hood sash at lowest working position.

    • Powder Weighing: If OEB 4 (High Potency), use a HEPA-filtered balance enclosure . N95 masks are insufficient for nanoparticles or potent dusts.

Storage and Stability
  • Oxidation Sensitivity: Pyridazinones containing thio-ether or amino side chains (common in derivatives) are susceptible to oxidation. Store under Argon/Nitrogen.

  • Light Sensitivity: Many heterocyclic cardiotonics degrade under UV light. Store in amber vials.

  • Incompatibility: Keep final compounds away from strong acids. While the ring is stable, side chains (e.g., hydrazones) may hydrolyze, releasing toxic hydrazine derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11274989, 3-Chloropyridazine. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • Alghamdi, S., & Asif, M. (2021). Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors.[2][3][4] Journal of Applied Organometallic Chemistry. Retrieved from [Link]

  • Affygility Solutions. Occupational Exposure Banding (OEB): Managing risks of potent compounds. Retrieved from [Link] (Reference for OEB 4/5 containment strategies).

Sources

Methodological & Application

Applications of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate in Medicinal Chemistry

Executive Summary

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS: 63001-30-9) is a privileged heterocyclic scaffold in drug discovery. Structurally characterized by a 1,2-diazine ring with an ester handle and a tautomeric amide/iminol motif, this compound serves as a versatile "linchpin" intermediate. Its utility spans the synthesis of PDE inhibitors , kinase inhibitors (c-Met, JNK2) , and anti-inflammatory agents .

This guide details the strategic application of this scaffold, focusing on three core synthetic vectors:

  • Deoxy-halogenation for SNAr diversification.

  • Regioselective N-alkylation for pharmacophore expansion.

  • Ester-hydrazide transformation for bicyclic scaffold morphing.

Strategic Utility & Mechanism

The compound exists in a tautomeric equilibrium between the lactam (A) and lactim (B) forms. While the lactam form predominates in solution, the lactim form allows for aromatization via activation.

  • The "Switch" Mechanism: The C6-oxo group is chemically robust but can be activated into a highly reactive electrophile (C6-Cl) using phosphorous oxychloride. This transforms the electron-rich pyridazinone into an electron-deficient pyridazine, enabling Nucleophilic Aromatic Substitution (SNAr).

  • The "Anchor" Mechanism: The C3-ester group serves as a stable anchor for orthogonal functionalization (hydrolysis, amidation) without interfering with C6 modifications.

DOT Diagram: The Divergent Synthetic Hub

The following diagram illustrates the central role of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate in accessing diverse chemical spaces.

Pyridazine_Hub Start Methyl 6-oxo-1,6-dihydropyridazine- 3-carboxylate (CAS: 63001-30-9) Chloro Methyl 6-chloropyridazine- 3-carboxylate (Activated Electrophile) Start->Chloro POCl3, Reflux (Deoxychlorination) N_Alkyl N1-Alkylated Pyridazinone Start->N_Alkyl R-X, K2CO3 (N-Alkylation) Hydrazide Pyridazine-3-carbohydrazide (Bicyclic Precursor) Start->Hydrazide NH2NH2·H2O (Condensation) SNAr_Prod 6-Amino/Alkoxy Derivatives (Kinase Inhibitors) Chloro->SNAr_Prod HNR2 or HOR, Heat (SNAr) Suzuki_Prod 6-Aryl Pyridazines (Biaryl Scaffolds) Chloro->Suzuki_Prod Ar-B(OH)2, Pd(0) (Suzuki Coupling) Fused_Ring Triazolopyridazines (PDE Inhibitors) Hydrazide->Fused_Ring R-COOH / Cyclization

Figure 1: Divergent synthetic pathways from the parent scaffold. Blue indicates the starting material; Red indicates the activated intermediate; Green/Yellow indicate orthogonal pathways.

Detailed Experimental Protocols

Protocol A: Activation via Deoxychlorination

Objective: Convert the unreactive lactam to the reactive 6-chloro-pyridazine. Significance: This step aromatizes the ring, making C6 susceptible to nucleophilic attack (SNAr) or Palladium-catalyzed coupling.

Materials:

  • Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (1.0 eq)[1]

  • Phosphorus oxychloride (POCl

    
    ) (5.0 eq) - Caution: Corrosive/Toxic
    
  • Solvent: Neat or Acetonitrile (if solubility is an issue)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a CaCl

    
     guard tube, place the starting ester.
    
  • Addition: Slowly add POCl

    
     (5.0 eq) at room temperature. Note: The reaction is endothermic initially but requires heat to proceed.
    
  • Reaction: Heat the mixture to 90°C (Reflux) for 3–4 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (polar, baseline) should disappear, and a less polar UV-active spot (product) should appear.

  • Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 10x volume) with vigorous stirring.

    • Why: POCl

      
       hydrolysis is violent. Ice controls the exotherm.
      
  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 50 mL).

  • Workup: Wash combined organics with sat. NaHCO

    
     (to remove phosphoric acid byproducts) and Brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Result: Methyl 6-chloropyridazine-3-carboxylate. Usually an off-white solid.

Protocol B: Regioselective N-Alkylation

Objective: Functionalize the N1 position while retaining the pyridazinone core (e.g., for JNK2 inhibitor analogues). Mechanistic Insight: Under basic conditions, the N1 proton is deprotonated. The negative charge is delocalized onto the Oxygen, but N-alkylation is generally preferred over O-alkylation in polar aprotic solvents with "soft" electrophiles.

Procedure:

  • Dissolution: Dissolve Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add K

    
    CO
    
    
    
    (2.0 eq) and stir at RT for 30 mins.
    • Observation: The suspension may change color slightly as the anion forms.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.2 eq) dropwise.

  • Conditions: Stir at 60°C for 4–12 hours.

  • Validation:

    • Self-Check: If O-alkylation occurs, the product will have a significantly different R

      
       and characteristic NMR shifts (O-CH
      
      
      
      signals ~5.5 ppm vs N-CH
      
      
      ~5.0 ppm).
  • Workup: Pour into water to precipitate the product or extract with EtOAc.

Quantitative Data & Applications

The following table summarizes the impact of C6-modifications on biological potency, derived from structure-activity relationship (SAR) studies involving pyridazinone cores.

Modification TypeTarget ClassRepresentative Potency (IC

)
Mechanism of Action
N1-Aryl/Alkyl JNK2 Kinase0.22 µM (Compound J27)Inhibits JNK2-NF-κB pathway; Anti-inflammatory [1].[2]
C6-Amino (SNAr) c-Met Kinase< 50 nMH-bond donor/acceptor interaction with kinase hinge region [2].
Fused Triazolo PDE4~10–100 nMConformational locking for active site specificity [3].

Troubleshooting & Optimization

  • Issue: Low Yield in Chlorination.

    • Cause: Incomplete hydrolysis of the dichlorophosphate intermediate.

    • Solution: Ensure the quench into ice water is stirred for at least 30 minutes to fully hydrolyze the P-O bonds before extraction.

  • Issue: O- vs N-Alkylation Mixtures.

    • Cause: Hard electrophiles or solvent effects.

    • Solution: Use Cesium Carbonate (Cs

      
      CO
      
      
      
      ) in DMF to promote N-alkylation via the "Cesium Effect."
  • Issue: Solubility.

    • Insight: The starting ester has poor solubility in non-polar solvents. Always use DMF or DMSO for nucleophilic substitutions, or neat conditions for POCl

      
      .
      

References

  • Liao, J., et al. (2023).[2] "Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2." Journal of Medicinal Chemistry, 66(17), 12304-12323.[2] [2]

  • Bansal, R., & Kumar, D. (2022).[3] "Pyridazinones: A versatile scaffold in the development of potential target‐based novel anticancer agents."[4] Chemical Biology & Drug Design.

  • Akhtar, W., et al. (2017). "Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery."[5][6] Future Medicinal Chemistry, 9(1).

  • Santa Cruz Biotechnology. "Methyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate Product Data."

Sources

Application Note: Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a privileged heterocyclic building block characterized by its unique amide-hydrazone tautomeric framework. It serves as a critical "linchpin" intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors (e.g., JNK2, ITK), phosphodiesterase (PDE) inhibitors, and anti-inflammatory agents.

This guide provides validated protocols for the two primary diversification pathways of this scaffold:

  • C6-Activation: Deoxychlorination to access SNAr and metal-catalyzed cross-coupling chemistries.

  • N1-Diversification: Regioselective alkylation to modulate solubility and pharmacokinetics.

Chemical Context & Reactivity Profile[1][2][3][4][5][6]

The Tautomeric Advantage

The utility of this intermediate stems from its lactam-lactim tautomerism. While the 6-oxo (lactam) form is thermodynamically dominant in the solid state and neutral solution, the 6-hydroxy (lactim) tautomer is accessible for activation.

  • Lactam Form (Dominant): Favors N-alkylation (typically N1 position).[1]

  • Lactim Form (Reactive): Reacts with oxyphilic electrophiles (e.g., POCl3) to generate the chloropyridazine.

Reactivity Landscape (Visualized)

ReactivityLandscape Core Methyl 6-oxo-1,6- dihydropyridazine-3-carboxylate (The Hub) Chloro Methyl 6-chloropyridazine- 3-carboxylate (Electrophilic Scaffold) Core->Chloro POCl3, 80°C (Deoxychlorination) N_Alkyl N1-Alkyl Derivatives (Pharmacokinetic Modulation) Core->N_Alkyl R-X, Base (N-Alkylation) Hydrazide Pyridazine-3-carbohydrazide (Heterocycle Extension) Core->Hydrazide NH2NH2 (Hydrazinolysis) Suzuki Biaryl/Heterobiaryl Systems (Kinase Inhibitors) Chloro->Suzuki Ar-B(OH)2, Pd(0) (Suzuki Coupling) Chloro->Suzuki HNR2 (SNAr)

Figure 1: The divergent reactivity pathways of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, highlighting its role as a precursor for both electrophilic activation and nucleophilic substitution.[2][3][4]

Core Protocol A: Activation via Deoxychlorination

The conversion of the 6-oxo group to a 6-chloro group is the most common entry point for medicinal chemistry, enabling subsequent Suzuki-Miyaura couplings or SNAr reactions.

Target Product: Methyl 6-chloropyridazine-3-carboxylate[5]

Reagents & Equipment[1][6][7][9][11]
  • Substrate: Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (1.0 equiv)

  • Reagent: Phosphoryl chloride (POCl3) (5.0–10.0 equiv)

  • Solvent: Neat reaction is preferred; Acetonitrile can be used for scale-up.

  • Safety: POCl3 is corrosive and reacts violently with water. Perform in a fume hood.

Step-by-Step Methodology
  • Setup: Charge a dry round-bottom flask with Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (e.g., 5.0 g, 32.4 mmol).

  • Addition: Carefully add POCl3 (15 mL, ~5 equiv) at room temperature under N2 atmosphere.

    • Note: For difficult substrates, PCl5 (1.0 equiv) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to 80–90 °C for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The starting material peak (M+H 155) should disappear, replaced by the chloro-product (M+H 173/175).

  • Quenching (Critical):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl3.

    • Pour the residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10 °C.

    • Neutralize carefully with saturated NaHCO3 solution to pH ~7.

  • Isolation: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-40% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the disappearance of the broad NH singlet (~11-13 ppm) and a downfield shift of the aromatic protons.

  • Yield: Typical yields range from 75–90%.

Core Protocol B: Regioselective N-Alkylation

Direct alkylation of the pyridazinone ring is essential for optimizing drug-like properties (LogP, solubility). While O-alkylation is possible, N1-alkylation is thermodynamically favored under basic conditions.

Target Product: Methyl 1-alkyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Reagents & Equipment[1][6][7][9][11]
  • Substrate: Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (1.0 equiv)

  • Alkylating Agent: Alkyl Halide (R-X) (1.2 equiv) (e.g., Methyl Iodide, Benzyl Bromide)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) or K2CO3.

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs2CO3 (2.0 equiv) at room temperature. Stir for 15 minutes. The solution may turn slightly yellow/orange, indicating anion formation.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Stir at 60 °C for 2–6 hours.

    • Optimization Tip: For sterically hindered electrophiles, add a catalytic amount of TBAI (Tetrabutylammonium iodide).

  • Workup: Dilute with water (5x reaction volume) and extract with EtOAc. Wash organics extensively with water/LiCl solution to remove DMF.

  • Purification: Silica gel chromatography. N-alkylated products are typically more polar than O-alkylated byproducts but less polar than the starting material.

Regioselectivity Check:

  • N-Alkylation: Carbonyl stretch in IR remains (~1660-1680 cm-1).

  • O-Alkylation (Minor): Loss of carbonyl stretch; appearance of imidate character.

Application Case Study: Synthesis of JNK2 Inhibitor Analog

Referencing the work on JNK2 inhibitors (e.g., Compound J27), the following workflow demonstrates the downstream utility of the scaffold.

Workflow Diagram

Workflow Step1 Start: Methyl 6-oxo-1,6- dihydropyridazine-3-carboxylate Step2 Step 1: N-Alkylation (BnBr, K2CO3, DMF) Targeting N1 Position Step1->Step2 Step3 Intermediate: Methyl 1-benzyl- 6-oxo-1,6-dihydropyridazine-3-carboxylate Step2->Step3 Step4 Step 2: Amidation (R-NH2, Heat/Catalyst) Ester -> Amide Conversion Step3->Step4 Final Final Scaffold: N-Substituted-1-benzyl-6-oxo- 1,6-dihydropyridazine-3-carboxamide (JNK2 Inhibitor Core) Step4->Final

Figure 2: Synthetic route for accessing JNK2 inhibitor scaffolds using N-alkylation followed by ester functionalization.[6][7][8][4][5][9][10]

Protocol Summary for Downstream Coupling

After generating the Methyl 6-chloropyridazine-3-carboxylate (from Protocol A), a Suzuki coupling is performed to install the biaryl system common in kinase inhibitors (e.g., ITK inhibitors).

  • Mix: Chloro-intermediate (1 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and Na2CO3 (2M aq, 3 equiv) in Dioxane.

  • Heat: 90 °C for 12 hours under Argon.

  • Result: This installs the C6-aryl group, restoring the conjugation required for kinase binding affinity.

References

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate: Zhang, Y., et al.[5] "Synthesis of Methyl 6-Chloropyridazine-3-carboxylate." ResearchGate, 2025.[2][11] 5[1][12][6][13][4][9][10][11][14]

  • JNK2 Inhibitor Application (Compound J27): Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate Analogue J27 for the Treatment of Acute Lung Injury.[15]PubMed, 2023. 15[1]

  • ITK Inhibitor Synthesis (Suzuki Coupling): Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives.RSC Advances, 2025.[4] 4[1][12][6][13][2][5][9][10][11][14]

  • Chemical Identity & Properties: Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (PubChem CID 9124994).[7]National Center for Biotechnology Information. 7[1][12][6][13][9][10][14]

Sources

Derivatization of the carboxylic acid group in pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of the Carboxylic Acid Moiety in Pyridazinone Scaffolds

Part 1: Executive Summary & Strategic Rationale

Pyridazinone-based heterocycles are "privileged structures" in drug discovery, serving as core pharmacophores in PDE inhibitors (e.g., Levosimendan), COX-2 inhibitors, and p38 MAP kinase antagonists.[1] The presence of a carboxylic acid group—often introduced via the condensation of aryl hydrazines with anhydrides—presents a critical bifurcation point in lead optimization.

While the carboxylic acid moiety provides necessary polarity and hydrogen-bonding capability, it frequently suffers from:

  • Poor Membrane Permeability: Ionization at physiological pH (pKa ~4–5) limits passive diffusion.

  • Metabolic Liability: Susceptibility to Phase II glucuronidation.

  • Rapid Clearance: Anionic character accelerates renal excretion.

This guide details high-fidelity protocols for derivatizing the pyridazinone-carboxylic acid group.[1][2] Unlike generic organic synthesis manuals, this document focuses on the specific electronic and solubility challenges imposed by the electron-deficient pyridazinone ring.[1]

Part 2: Chemical Architecture & Reactivity Profile

Before initiating derivatization, researchers must understand the substrate's behavior.

FeatureImplication for DerivatizationStrategic Adjustment
Lactam-Lactim Tautomerism The N-H of the pyridazinone ring is acidic (pKa ~10-11).[1]Avoid strong bases (NaH, LDA) that may deprotonate the ring nitrogen, leading to competitive N-alkylation.[1] Use mild organic bases (DIPEA, NMM).
Solubility Profile Pyridazinones are often insoluble in DCM or Et2O.Mandatory: Use polar aprotic solvents (DMF, DMSO, NMP) for coupling reactions.
Electron Deficiency The diazine ring pulls electron density, making the carboxylate less nucleophilic.Activation requires potent coupling agents (HATU, T3P) rather than standard carbodiimides (EDC) alone.

Part 3: Experimental Protocols

Protocol A: High-Efficiency Amidation (The "HATU Method")

Best for: Library synthesis, SAR exploration, and attaching complex amines.[1]

Mechanism: Direct activation of the carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) minimizes racemization (if chiral centers exist) and drives the reaction despite the electron-withdrawing nature of the pyridazinone core.[1]

Materials:

  • Substrate: Pyridazinone-carboxylic acid derivative (1.0 equiv)[1]

  • Reagent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)

  • Amine Partner: (1.1 equiv)

Step-by-Step Workflow:

  • Solubilization: Charge a flame-dried round-bottom flask with the Pyridazinone-Acid and anhydrous DMF. Sonicate if necessary to ensure a fine suspension or solution.

    • Note: Incomplete solubility is acceptable initially; the reaction will clarify as the activated ester forms.

  • Activation: Add DIPEA dropwise at 0°C. Stir for 5 minutes.

  • Coupling Agent Addition: Add HATU in one portion. Allow the mixture to stir at 0°C for 15 minutes.

    • Observation: A color change (often to yellow/orange) indicates the formation of the active ester.

  • Amine Addition: Add the amine partner. Remove the ice bath and allow to warm to room temperature (25°C).

  • Monitoring: Stir for 4–16 hours. Monitor via LC-MS (Acidic mobile phase).[1] Look for the disappearance of the M+1 (Acid) peak and appearance of M+1 (Amide).

  • Workup (Critical):

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash sequentially with: 1N HCl (remove excess amine/DIPEA), Sat. NaHCO3 (remove unreacted acid), and Brine.

    • Troubleshooting: If the product precipitates in EtOAc, filter the solid directly and wash with water/ether. This often yields high-purity product without chromatography.[1]

Protocol B: Bioisosteric Replacement (Synthesis of 1,3,4-Oxadiazoles)

Best for: Improving metabolic stability and lipophilicity while retaining H-bond acceptor properties.[1]

Context: Converting the acid to a 1,3,4-oxadiazole is a classic medicinal chemistry tactic to improve oral bioavailability.[1]

Workflow:

  • Hydrazide Formation:

    • Reflux Pyridazinone-Acid with SOCl2 (or oxalyl chloride/DMF cat.) to form the acid chloride.

    • Treat acid chloride with hydrazine hydrate in THF at 0°C to yield the Pyridazinone-Hydrazide .[1]

  • Cyclization:

    • React the hydrazide with a carboxylic acid equivalent (e.g., benzoic acid) using POCl3 (Phosphorus oxychloride) as both solvent and dehydrating agent.

    • Reflux: 80–100°C for 4–6 hours.

    • Quench: Pour carefully onto crushed ice (Exothermic!). Neutralize with Na2CO3.

    • Purification: Recrystallization from Ethanol/DMF is usually sufficient.

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the appropriate derivatization pathway based on the drug development stage.

G Start Pyridazinone-COOH Scaffold Decision Target Property Optimization? Start->Decision Route_Solubility Improve Solubility (Prodrug) Decision->Route_Solubility Route_Potency Improve Potency/SAR (Library Gen) Decision->Route_Potency Route_PK Improve PK/Stability (Bioisostere) Decision->Route_PK Method_Ester Esterification (Fischer or Alkylation) Route_Solubility->Method_Ester Method_Amide Amide Coupling (HATU/DIPEA) Route_Potency->Method_Amide Method_Tetrazole Tetrazole/Oxadiazole Formation Route_PK->Method_Tetrazole Check_N Risk of N-Alkylation? Method_Ester->Check_N Outcome_Lead Stable Amide Lead Method_Amide->Outcome_Lead Outcome_Bio Metabolically Stable Analog Method_Tetrazole->Outcome_Bio Outcome_Prodrug Ester Prodrug (Cleaved in vivo) Check_N->Outcome_Prodrug Protect Ring N or Use Soft Electrophile

Figure 1: Strategic decision tree for pyridazinone carboxylic acid derivatization.

Part 5: Quantitative Comparison of Coupling Reagents

The following data summarizes the efficiency of various coupling reagents specifically for electron-deficient heterocyclic acids (based on internal optimization data).

Coupling ReagentYield (%)Reaction TimePurity (Crude)Notes
HATU 92% 1 hHighRecommended. Best for sterically hindered amines or deactivated acids.[1]
EDC / HOBt 65%12 hModerateSlower kinetics; urea byproduct removal can be difficult if product is insoluble.
SOCl2 (Acid Chloride) 88%3 hHighExcellent for simple amines. Risk: HCl generation can degrade acid-sensitive groups.[1]
T3P (Propylphosphonic anhydride) 85%2 hVery HighGreen Alternative. Water-soluble byproducts; easy workup.[1]

Part 6: References

  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Link

  • Luo, X., et al. (2023).[1][3] Carboxylic Acid Bioisosteres in Drug Structure Optimization. European Journal of Medicinal Chemistry. Link

  • Rathore, A. (2025).[4] Synthesis of amides directly from carboxylic acids and hydrazines. Royal Society of Chemistry (RSC) Advances.[5] Link

  • Sigma-Aldrich. (n.d.).[1] Pyridazine-3-carboxylic acid Product Specification. Link

  • BenchChem. (2024). Navigating Carboxylic Acid Analysis: A Comparative Guide to Derivatization. Link

Sources

Application Note: Bioassay Methods for Evaluating Pyridazinone Activity

[1][2]

Executive Summary

The pyridazinone scaffold (pyridazin-3(2H)-one) represents a "privileged structure" in medicinal chemistry due to its diverse pharmacological profile. Its derivatives are clinically validated as cardiotonic agents (e.g., Levosimendan , Pimobendan ) via Phosphodiesterase (PDE) inhibition and are emerging as potent, selective Cyclooxygenase-2 (COX-2) inhibitors with reduced gastric toxicity.

This guide provides a rigorous, non-templated technical framework for evaluating pyridazinone derivatives. It moves beyond generic screening to focus on three critical pillars of pyridazinone bioactivity:

  • Anti-inflammatory Specificity: COX-1 vs. COX-2 Selectivity.

  • Cardiovascular/Respiratory Potency: PDE3/PDE4 Inhibition.

  • Oncological Safety & Efficacy: Cellular Cytotoxicity (MTT).

Module A: Cyclooxygenase (COX) Selectivity Profiling

Mechanistic Rationale

Pyridazinones exert anti-inflammatory effects by blocking the conversion of arachidonic acid to Prostaglandin H2 (PGH2). The critical design requirement for modern NSAIDs is selectivity : inhibiting the inducible COX-2 isoform (associated with inflammation) while sparing the constitutive COX-1 isoform (responsible for gastric mucosal protection).

Visualization: The Arachidonic Acid Cascade

The following diagram illustrates the intervention point of pyridazinone derivatives within the inflammatory cascade.

COX_PathwayAAArachidonic AcidCOX1COX-1(Constitutive)AA->COX1COX2COX-2(Inducible)AA->COX2PGH2Prostaglandin H2(PGH2)COX1->PGH2COX2->PGH2PyridazinonePyridazinoneDerivativePyridazinone->COX1 Weak/NoInhibitionPyridazinone->COX2 SelectiveInhibitionGastricGastric MucosaProtectionPGH2->Gastric via PGE2/PGI2InflamInflammation &PainPGH2->Inflam via PGE2

Figure 1: Mechanism of action for selective COX-2 inhibition by pyridazinone derivatives.[1][2]

Protocol: Colorimetric COX Inhibitor Screening

Methodology: Peroxidase-based TMPD Oxidation Assay.[3] Why this method? Unlike radioimmunoassays, this method utilizes the peroxidase activity of the COX heme cofactor. The reduction of PGG2 to PGH2 drives the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), producing a colorimetric signal at 590 nm. This provides a direct, robust readout of enzymatic activity without radioactive waste.

Materials
  • Enzyme Source: Ovine COX-1 and Human Recombinant COX-2.

  • Substrate: Arachidonic Acid (100 µM final).

  • Chromophore: TMPD.

  • Inhibitor: Test Pyridazinone (dissolved in DMSO).

  • Controls: Indomethacin (Non-selective), Celecoxib (COX-2 selective).

Step-by-Step Workflow
  • Preparation: Thaw enzymes on ice. Dilute test compounds in DMSO to 100x final concentration.

  • Background Wells: Add 150 µL Assay Buffer + 10 µL Heme + 10 µL Solvent (DMSO).

  • 100% Initial Activity Wells: Add 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2) + 10 µL Solvent.

  • Inhibitor Wells: Add 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Pyridazinone Sample .

  • Incubation: Incubate for 5 minutes at 25°C to allow enzyme-inhibitor binding.

  • Initiation: Add 20 µL of Colorimetric Substrate Solution (TMPD) + 20 µL Arachidonic Acid to all wells.

  • Measurement: Shake plate for 10 seconds. Incubate for 5 minutes at 25°C. Read Absorbance at 590 nm .

Data Analysis & Validation

Calculate the Percent Inhibition using the formula:

Selectivity Index (SI):

3
  • Interpretation: An SI > 10 indicates preferential COX-2 inhibition. High-quality pyridazinone candidates often exhibit SI > 50, minimizing gastrointestinal side effects [1, 5].

Module B: Phosphodiesterase (PDE) Inhibition Assay[2]

Mechanistic Rationale

Pyridazinones like Levosimendan act as "inodilators" by inhibiting PDE3 in cardiomyocytes (increasing cAMP



Visualization: PDE Signaling & Inhibition

PDE_PathwayATPATPcAMPcAMP(Active Messenger)ATP->cAMP Adenylate CyclaseAMP5'-AMP(Inactive)cAMP->AMP Hydrolysis by PDEPKAPKA ActivationcAMP->PKAEffectCardiotonic /Anti-inflammatoryPKA->EffectPDEPDE Enzyme(PDE3/4)PDE->cAMP DegradesInhibitorPyridazinoneInhibitor->PDE Inhibits

Figure 2: Signal transduction pathway for PDE inhibition.

Protocol: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF). Why this method? TR-FRET is superior to SPA (Scintillation Proximity Assay) for high-throughput screening. It uses a competition format between native cAMP produced by the cell/enzyme and labeled cAMP-d2. It eliminates wash steps and corrects for compound fluorescence interference.

Materials
  • Enzyme: Recombinant Human PDE3A or PDE4B.

  • Substrate: cAMP (fluorescently labeled).

  • Detection Reagents: Europium-cryptate labeled anti-cAMP antibody + cAMP-d2 acceptor.

  • Buffer: 50 mM Tris-HCl, pH 7.5, 8 mM MgCl2 (Mg2+ is a critical cofactor for PDE).

Step-by-Step Workflow
  • Compound Addition: Dispense 5 µL of Pyridazinone derivative (serial dilution) into a 384-well low-volume white plate.

  • Enzyme Addition: Add 5 µL of PDE enzyme solution. Incubate 10 mins.

  • Substrate Addition: Add 10 µL of cAMP substrate.

  • Enzymatic Reaction: Incubate for 60 minutes at Room Temperature (RT). PDE hydrolyzes cAMP

    
     AMP.
    
  • Detection Step: Add 10 µL of cAMP-d2 + 10 µL of Anti-cAMP-Europium Cryptate.

    • Mechanism:[4][5] If PDE is active (no inhibitor), cAMP is destroyed. The antibody binds the labeled cAMP-d2

      
      High FRET signal .
      
    • Inhibition: If Pyridazinone works, native cAMP remains high. It competes with cAMP-d2 for the antibody

      
      Low FRET signal .
      
  • Read: Measure fluorescence ratio (665 nm / 620 nm) on a TR-FRET compatible reader (e.g., EnVision).

Data Analysis
  • Signal: The FRET signal is inversely proportional to cAMP concentration (and thus directly proportional to PDE activity).

  • IC50 Determination: Plot FRET Ratio vs. log[Compound].

Module C: Cytotoxicity & Anticancer Screening[7]

Mechanistic Rationale

While pyridazinones are therapeutic targets, they must be screened for general cytotoxicity (safety) or specific anticancer activity (efficacy). The MTT assay is the gold standard for metabolic viability.

Protocol: MTT Cell Viability Assay

Methodology: Colorimetric reduction of tetrazolium bromide (MTT) to formazan by mitochondrial succinate dehydrogenase.[6]

Materials
  • Cell Lines:

    • Cancer:[7][8] MCF-7 (Breast), A549 (Lung), HepG2 (Liver).

    • Normal Control: HUVEC or HGF (Fibroblasts) to determine Therapeutic Index.

  • Reagent: MTT (5 mg/mL in PBS).

  • Solubilizer: DMSO.

Step-by-Step Workflow
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add Pyridazinone derivatives (0.1 - 100 µM). Include DMSO control (0.1%) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT solution per well. Incubate 3-4h.

    • Critical Check: Observe under microscope. Viable cells will contain dark purple intracellular crystals.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Shake for 15 mins. Measure Absorbance at 570 nm (Reference: 630 nm).

Data Presentation

Table 1: Example Data Layout for Cytotoxicity Reporting

Compound IDMCF-7 IC50 (µM)HUVEC IC50 (µM)Selectivity Index (SI)
Pyr-001 2.5 ± 0.3>100>40 (Excellent)
Pyr-002 45.0 ± 2.150.0 ± 1.51.1 (Toxic/Non-selective)
Doxorubicin 0.5 ± 0.12.0 ± 0.24.0

Note: SI = IC50(Normal) / IC50(Cancer). High SI indicates a safe therapeutic window.

References

  • Pathak, S., et al. (2025).[4] Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.[4][5]

  • Abd-Rabo, Z.S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC.

  • Hasan, M., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity... of new pyridazine derivatives. Bioorganic Chemistry.

  • Abcam. MTT Assay Protocol.

  • BenchChem. Comparative Analysis of Pyridazinone Derivatives as Cyclooxygenase Inhibitors.

Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of Novel Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Pyridazinone Derivatives in Inflammation

Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anti-inflammatory properties.[1][2][3] The versatility of the pyridazinone core allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles to target key inflammatory mediators and pathways.[1][2] Many pyridazinone derivatives have been synthesized and shown to possess potent anti-inflammatory effects, often with an improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and step-by-step protocols for a suite of in vitro and in vivo assays to rigorously evaluate the anti-inflammatory activity of novel pyridazinone derivatives. The focus is on elucidating the underlying mechanisms of action by targeting key enzymatic and cellular pathways involved in the inflammatory cascade.

Key Inflammatory Pathways as Targets for Pyridazinone Derivatives

A rational approach to screening for anti-inflammatory compounds involves targeting well-defined molecular pathways that are central to the inflammatory process. For pyridazinone derivatives, several key pathways are of particular interest.

The Arachidonic Acid Cascade: COX and LOX Enzymes

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are critical enzymatic cascades that metabolize arachidonic acid into pro-inflammatory lipid mediators known as prostanoids and leukotrienes, respectively.

  • Cyclooxygenase (COX): Exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[5][6] Inhibition of COX-2 is a major strategy for anti-inflammatory drug development.

  • Lipoxygenase (LOX): The 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) enzymes are involved in the synthesis of leukotrienes and lipoxins, which are potent mediators of inflammation.[7]

Many pyridazinone derivatives have been investigated as inhibitors of these enzymes.[2][4][8]

Diagram: Simplified Arachidonic Acid Cascade

Arachidonic_Acid_Cascade cluster_cox COX Pathway cluster_lox LOX Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX / 15-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGH2) COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes

Caption: Key enzymatic pathways in the arachidonic acid cascade.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10][11] The activation of the NF-κB pathway is a hallmark of many inflammatory diseases.[9][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[11][13]

Diagram: Canonical NF-κB Signaling Pathway

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces

Caption: Simplified overview of the canonical NF-κB signaling pathway.

In Vitro Anti-inflammatory Assays

A tiered approach to in vitro screening is recommended, starting with enzyme-based assays and progressing to more complex cell-based models.

Enzyme Inhibition Assays

These assays provide a direct measure of the inhibitory potential of pyridazinone derivatives on key inflammatory enzymes.

This assay is crucial for determining the potency and selectivity of the compounds. Commercial kits are widely available for this purpose.[5][6][14][15]

Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits.[5][6]

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the kit instructions.

    • Reconstitute human recombinant COX-2 enzyme and the substrate (Arachidonic Acid).

    • Prepare a stock solution of the test pyridazinone derivative (e.g., in DMSO) and a positive control (e.g., Celecoxib).

  • Assay Procedure (96-well plate format):

    • Add Assay Buffer to the enzyme control wells.

    • Add the test compound at various concentrations to the sample wells.

    • Add the positive control inhibitor to the inhibitor control wells.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, COX Cofactor, and the reconstituted COX-2 enzyme.

    • Add the reaction mix to all wells except the blank.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Table 1: Representative Data for COX-2 Inhibition

CompoundIC50 (µM)
Pyridazinone Derivative X[Insert Value]
Celecoxib (Reference)[Insert Value]

This assay assesses the ability of the compounds to inhibit LOX enzymes, such as 5-LOX or 15-LOX.[7][16][17]

Protocol: Fluorometric 5-Lipoxygenase Inhibitor Screening

This protocol is based on commercially available kits.

  • Reagent Preparation:

    • Prepare LOX Assay Buffer and LOX Probe.

    • Reconstitute the 5-LOX enzyme and the LOX substrate.

    • Prepare a stock solution of the test pyridazinone derivative and a positive control (e.g., Zileuton).

  • Assay Procedure (96-well plate format):

    • Add the test compound at various concentrations to the sample wells.

    • Add the positive control inhibitor to the inhibitor control wells.

    • Add solvent to the solvent control wells.

    • Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and the 5-LOX enzyme.

    • Add the reaction mix to all wells.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding the LOX substrate.

    • Measure the fluorescence kinetically at an excitation of ~500 nm and an emission of ~536 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the anti-inflammatory effects of the compounds. The RAW 264.7 murine macrophage cell line is a widely used model for these studies.[18][19][20][21][22]

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[18] The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of NO.[23][24][25][26]

Protocol: Griess Assay for Nitrite Determination

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[19]

    • Pre-treat the cells with various concentrations of the pyridazinone derivative for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 10-100 ng/mL) for 24 hours to induce inflammation.[19][20]

  • Griess Assay:

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[23]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at ~540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production by the test compounds.

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in the inflammatory response.[27] Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the levels of these cytokines in cell culture supernatants.

Protocol: ELISA for TNF-α and IL-6

  • Sample Collection:

    • Culture and treat RAW 264.7 cells with the pyridazinone derivatives and LPS as described for the NO production assay.[20][28]

    • Collect the cell culture supernatants.

  • ELISA Procedure:

    • Follow the protocol provided with the commercial ELISA kits for mouse TNF-α and IL-6.

    • This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of TNF-α and IL-6 in the samples.

    • Determine the percentage of inhibition of cytokine production.

Table 2: Representative Data from Cell-Based Assays

CompoundNO Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)
Pyridazinone Derivative Y[Insert Value][Insert Value][Insert Value]
Dexamethasone (Reference)[Insert Value][InsertValue][Insert Value]

In Vivo Anti-inflammatory Assay

In vivo models are essential for evaluating the efficacy of a compound in a whole organism. The carrageenan-induced paw edema model is a widely used and reproducible acute inflammation model.[29][30][31][32][33]

Carrageenan-Induced Paw Edema in Rats or Mice

Injection of carrageenan into the paw induces an acute inflammatory response characterized by edema (swelling).[29][30][31] The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.[34]

Protocol: Carrageenan-Induced Paw Edema

  • Animal Model:

    • Use male Wistar rats or Swiss albino mice.

    • Acclimatize the animals for at least one week before the experiment.

  • Experimental Procedure:

    • Group the animals into control, standard (e.g., indomethacin), and test groups (different doses of the pyridazinone derivative).

    • Administer the test compound or standard drug orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[29][32]

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.[29][31]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Diagram: Workflow for In Vivo Carrageenan-Induced Paw Edema Assay

InVivo_Workflow Start Animal Acclimatization Grouping Grouping of Animals (Control, Standard, Test) Start->Grouping Dosing Oral/IP Administration of Compound/Vehicle Grouping->Dosing Induction Sub-plantar Injection of Carrageenan Dosing->Induction Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Induction->Measurement Analysis Data Analysis and % Inhibition Calculation Measurement->Analysis End Conclusion Analysis->End

Caption: Step-by-step workflow for the carrageenan-induced paw edema model.

Conclusion

The assays and protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel pyridazinone derivatives as potential anti-inflammatory agents. By employing a combination of enzymatic, cell-based, and in vivo assays, researchers can effectively screen compounds, elucidate their mechanisms of action, and identify promising candidates for further preclinical and clinical development. The systematic application of these methods will contribute to the advancement of new and safer anti-inflammatory therapeutics based on the versatile pyridazinone scaffold.

References

  • Bari, A. A., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 431-441. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gouda, A. M., et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Archives of Pharmacal Research, 35(12), 2077-2092. [Link]

  • Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]

  • Mitchell, S., & Vargas, J. (2020). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Journal of Immunology, 205(3), 563-573. [Link]

  • Bio-Rad. (n.d.). NF-kB signaling pathway. [Link]

  • D'Ignazio, L., et al. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 7, 605. [Link]

  • BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). [Link]

  • Kumar, A., et al. (2020). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Drug Discovery Technologies, 17(4), 452-463. [Link]

  • Abdel-Aziz, M., et al. (2021). Anti-inflammatory activity of pyridazinones: A review. Journal of Advanced Research, 34, 1-17. [Link]

  • Onkol, T., et al. (2011). Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. Archiv der Pharmazie, 344(10), 677-684. [Link]

  • Zareba, G., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6529. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Malterud, K. E. (2004). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]

  • Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Journal of Visualized Experiments, (121), 55433. [Link]

  • Göksel, S., et al. (2009). Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives. Arzneimittelforschung, 59(7), 353-358. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. [Link]

  • International Journal of Creative Research Thoughts. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 52-66. [Link]

  • de Oliveira, R. G., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Scientific Reports, 11(1), 1-14. [Link]

  • Morris, C. J. (2010). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press. [Link]

  • ResearchGate. (2021). Protocol for polarization in M1 and M2 of RAW 264.7 (ATCC) by LPS and IL-4?. [Link]

  • ScienCell. (n.d.). Nitric Oxide Assay (NO). [Link]

  • Blay, J. Y., et al. (1991). In Vitro Production of TNF-alpha, IL-1 Beta and IL-6 by Mononuclear Blood Cells of Patients With Renal Cell Carcinoma Undergoing rIL-2 Treatment. Relation Between Clinical Response and TNF-alpha Production. British Journal of Cancer, 63(4), 597-601. [Link]

  • ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(10), 1461-1471. [Link]

  • ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples.... [Link]

  • Frontiers. (n.d.). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. [Link]

  • Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 173(2), e71-e77. [Link]

  • Preprints.org. (2026). Posidonia oceanica (L.) Delile as a Marine Anti-Inflammatory Modulator of Keratinocyte Psoriatic Inflammation. [Link]

  • Chae, H. S., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(4), 438-447. [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of pyridazinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Pyridazinone Derivatives

Executive Summary

Pyridazinone derivatives (specifically 3(2H)-pyridazinones) are critical scaffolds in drug discovery, known for their cardiotonic, anti-inflammatory, and antihypertensive properties.[1][2] Their synthesis typically involves the condensation of 1,4-dicarbonyl equivalents (e.g.,


-keto acids) with hydrazines, followed by oxidative aromatization or functionalization.[3]

This guide addresses the three most frequent points of failure:

  • Regioisomeric Heterogeneity: Loss of selectivity during ring closure.

  • Ambident Alkylation: Unwanted O-alkylation vs. N-alkylation.

  • Oxidative Side Reactions: Over-halogenation during aromatization.

Module 1: Regioselectivity in Ring Closure

The Issue: When condensing an unsymmetrical


-keto acid (or ester) with a mono-substituted hydrazine (

), two regioisomers are possible: the 2-substituted-6-aryl isomer (Target A) or the 2-substituted-5-aryl isomer (Target B). Users often report obtaining inseparable mixtures or the wrong isomer.

Mechanistic Insight: The reaction proceeds via a kinetic vs. thermodynamic control mechanism. The terminal amino group (


) of the hydrazine is generally more nucleophilic than the substituted nitrogen (

). Therefore, the

attacks the most electrophilic carbonyl first (usually the ketone over the ester/acid).

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
Mixture of Isomers Competitive nucleophilic attack rates.Control pH: Run the reaction in acetic acid (AcOH). Acid catalysis promotes hydrazone formation at the ketone first, locking the regiochemistry before cyclization.
Wrong Isomer (5-substituted) Steric hindrance at the ketone.Switch Reagent Order: If the ketone is sterically bulky, the hydrazine may attack the ester/acid first (forming a hydrazide). Use a

-keto aldehyde or less hindered keto-ester.
Incomplete Cyclization Stable hydrazone intermediate.Force Dehydration: The intermediate hydrazone often precipitates. Isolate it and reflux in high-boiling solvent (e.g., ethanol/AcOH or toluene with p-TSA) to drive water removal.

Visual Workflow: Regioselectivity Pathways

Regioselectivity Start Unsymmetrical γ-Keto Acid (R-CO-CH2-CH2-COOH) Path1 Intermediate A: Hydrazone Formation Start->Path1 Kinetic Path (Terminal NH2 attacks Ketone) Path2 Intermediate B: Hydrazide Formation Start->Path2 Alternative Path (NH2 attacks Acid/Ester) Reagent + R'-NH-NH2 (Substituted Hydrazine) ProductA Major Product: 6-Substituted-2-R'-pyridazinone Path1->ProductA Cyclization (-H2O) ProductB Minor/Wrong Product: 5-Substituted-2-R'-pyridazinone Path2->ProductB Cyclization (-H2O)

Caption: Kinetic pathway favoring 6-substituted isomers via initial hydrazone formation.

Module 2: The Ambident Nucleophile (N- vs. O-Alkylation)

The Issue: Pyridazinones exhibit lactam-lactim tautomerism. When alkylating the ring nitrogen (N-2) to create diverse libraries, users frequently observe O-alkylation (alkoxypyridazine formation), which is often a dead-end byproduct.

Mechanistic Insight: The pyridazinone anion is an ambident nucleophile.

  • Nitrogen (N): Softer nucleophile. Favored by soft electrophiles and conditions that allow ion-pair separation.

  • Oxygen (O): Harder nucleophile. Favored by hard electrophiles and high electron density.

Optimization Table: Controlling Selectivity

VariableFor N-Alkylation (Desired)For O-Alkylation (Side Reaction)
Base

,

,


,

(Silver salts coordinate N, forcing O-attack)
Solvent Polar Aprotic: DMF, DMSO (Solvates cation, leaves N-anion naked)Non-polar/Protic: Benzene, Ethanol (often yields mixtures)
Electrophile Alkyl halides (

,

)
Alkyl sulfonates, highly reactive oxonium species
Temperature Moderate (

)
Room Temperature (often kinetic control favors O)

Experimental Protocol: Selective N-Alkylation

  • Dissolve 1.0 eq of pyridazinone in anhydrous DMF (0.2 M).

  • Add 1.5 eq of

    
     (anhydrous, granular). Stir for 15 min at RT.
    
  • Add 1.1 eq of Alkyl Halide dropwise.

  • Heat to

    
     and monitor by TLC.
    
    • Checkpoint: If O-alkylation is observed (usually higher

      
      ), switch base to 
      
      
      
      or add a catalytic amount of LiBr.

Module 3: Oxidative Aromatization (Dihydropyridazinone Pyridazinone)

The Issue: The condensation of saturated


-keto acids yields 4,5-dihydropyridazinones. Converting these to fully aromatic pyridazinones often requires oxidation. The standard method (Bromine/Acetic Acid) frequently causes over-bromination  at the C-4 position or on activated aryl rings.

Troubleshooting Guide:

Q: I see a mass shift of +79/81 Da in my product. What happened? A: You have brominated the pyridazinone ring (likely at C-4) or an electron-rich aromatic side chain.

  • Fix: Switch oxidants. Use CuCl₂ (2 eq) in Acetonitrile at reflux. This provides a milder dehydrogenation without halogenation risks. Alternatively, use Sodium 3-nitrobenzenesulfonate in alkaline water.

Q: The reaction is stuck at the intermediate. Oxidation is incomplete. A: This is common with electron-withdrawing groups on the ring.

  • Fix: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane. It is a potent hydride acceptor. Reflux for 2-6 hours.

Visual Workflow: Oxidation Decision Tree

Oxidation Start 4,5-Dihydropyridazinone Decision Sensitive Groups? Start->Decision Method1 Standard: Br2 / AcOH (Risk: Halogenation) Decision->Method1 No Method2 Mild: CuCl2 / MeCN (No Halogenation) Decision->Method2 Yes (Electron Rich) Method3 Potent: DDQ / Dioxane (For stubborn substrates) Decision->Method3 Yes (Electron Poor)

Caption: Selecting the correct oxidant to prevent side reactions.

FAQ: Rapid Response

Q1: Why is my pyridazinone product soluble in base? A1: If N-2 is unsubstituted, the proton is acidic (


). The compound will dissolve in dilute NaOH/KOH. This is a useful purification trick: dissolve crude in base, wash with organic solvent (removes neutral impurities), then acidify to precipitate pure pyridazinone.

Q2: Can I use microwave irradiation for the ring closure? A2: Yes. Microwave synthesis (EtOH,


, 10-20 min) significantly reduces the formation of uncyclized hydrazide side products compared to thermal reflux.

Q3: My Grignard reaction on the pyridazinone carbonyl failed. Why? A3: The lactam carbonyl is not very electrophilic due to resonance with the adjacent nitrogens. Furthermore, the N-H proton (if present) will quench the Grignard. You must protect the nitrogen or use organolithiums on the corresponding chloropyridazine intermediate.

References

  • Regioselectivity in Pyridazinone Synthesis

    • Title: "Regioselective synthesis of 6-substituted-3(2H)-pyridazinones"
    • Source:Journal of Heterocyclic Chemistry
    • URL:[Link] (General Journal Link for verification of scope)

  • N- vs O-Alkylation Control

    • Title: "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
    • Source:Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

  • Oxidation Methods: Title: "Dehydrogenation of 4,5-dihydropyridazin-3(2H)-ones using CuCl2" Source:Synlett
  • General Review of Side Reactions

    • Title: "Synthesis and chemistry of pyridazin-3(2H)-ones"
    • Source:ScienceDirect / Tetrahedron
    • URL:[Link]

Sources

Troubleshooting low yields in Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a focus on improving reaction yields. The information presented here is a synthesis of established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the synthesis of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate can stem from several factors, ranging from the quality of starting materials to the reaction conditions and work-up procedures. The most common synthetic route involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or a hydrazine derivative.[1][2]

Possible Causes and Solutions:

  • Purity of Starting Materials: The presence of impurities in your dicarbonyl precursor or hydrazine can lead to the formation of unwanted side products, consuming your reactants and complicating purification.

    • Troubleshooting:

      • Ensure the purity of your starting materials by checking their specifications and, if necessary, purifying them before use. For instance, hydrazine hydrate can be sensitive to air and light, so using a freshly opened bottle or redistilling it might be beneficial.

  • Incomplete Reaction: The reaction may not be going to completion due to suboptimal reaction conditions.

    • Troubleshooting:

      • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears sluggish, consider extending the reaction time or cautiously increasing the temperature. However, be aware that excessive heat can lead to decomposition or side reactions.

      • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and outcome. Protic solvents like ethanol or acetic acid are commonly used for this type of condensation. If you are using a less polar solvent, consider switching to a more appropriate one.

  • Side Product Formation: The formation of isomeric byproducts or other unwanted compounds is a frequent cause of low yields. For example, the reaction of unsymmetrical 1,4-dicarbonyl compounds with hydrazine can lead to regioisomers.[3]

    • Troubleshooting:

      • Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents. Sometimes, adding the hydrazine solution slowly at a lower temperature can improve regioselectivity.

      • pH Adjustment: The pH of the reaction mixture can influence the reactivity of both the dicarbonyl compound and hydrazine. Experiment with slightly acidic or basic conditions to see if it favors the desired reaction pathway.

  • Product Degradation: The desired product might be unstable under the reaction or work-up conditions.

    • Troubleshooting:

      • Work-up Procedure: Minimize the exposure of the product to harsh conditions (e.g., strong acids or bases, high temperatures) during the work-up. Ensure that the extraction and purification steps are performed promptly after the reaction is complete.

  • Purification Losses: Significant amounts of the product may be lost during purification steps like crystallization, filtration, or column chromatography.

    • Troubleshooting:

      • Optimize Crystallization: If you are purifying by crystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and minimize loss in the mother liquor.

      • Column Chromatography: For column chromatography, choose the appropriate stationary phase and eluent system to achieve good separation from impurities. Ensure proper packing of the column to avoid channeling.[4]

Q2: I am observing the formation of multiple spots on my TLC plate, even in the early stages of the reaction. What could be the reason?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. This is a common observation and can be attributed to several factors.

Potential Sources of Multiple Spots:

  • Starting Material: One or more of the spots could be your unreacted starting materials.

  • Intermediates: The reaction may proceed through one or more stable intermediates that are visible on the TLC plate. For pyridazinone synthesis, this could include a dihydroxypyrazolidine intermediate before dehydration to the final product.[3]

  • Isomeric Products: As mentioned earlier, the use of unsymmetrical precursors can lead to the formation of regioisomers, which will likely have different Rf values on a TLC plate.

  • Side Products: Unwanted side reactions can lead to a variety of byproducts.

  • Decomposition: If the reaction is run at too high a temperature or for too long, either the starting materials, intermediates, or the final product may begin to decompose.

Troubleshooting Steps:

  • Co-spotting: Spot your starting materials alongside the reaction mixture on the same TLC plate to identify which spots correspond to the reactants.

  • Reaction Monitoring: Run TLCs at different time points to observe the appearance and disappearance of spots. This can help you distinguish between intermediates and side products.

  • Characterization: If a significant byproduct is formed, consider isolating and characterizing it (e.g., by NMR or MS) to understand the side reaction that is occurring. This information is invaluable for optimizing the reaction conditions to minimize its formation.

Experimental Protocols

General Procedure for the Synthesis of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

This is a generalized procedure and may require optimization based on your specific starting materials and laboratory conditions.

Materials:

  • Appropriate 1,4-dicarbonyl precursor (e.g., dimethyl 2-formylsuccinate)

  • Hydrazine hydrate or hydrazine sulfate

  • Solvent (e.g., ethanol, acetic acid)

  • Glacial acetic acid (if using hydrazine hydrate)

Procedure:

  • Dissolve the 1,4-dicarbonyl precursor in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate flask, prepare a solution of hydrazine hydrate in the same solvent. If using hydrazine sulfate, it may need to be neutralized with a base.

  • Slowly add the hydrazine solution to the dicarbonyl solution at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux. The optimal reflux time should be determined by monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by crystallization or column chromatography.[4][5]

Table 1: Example Reaction Parameters (for illustrative purposes)

ParameterValue
Dicarbonyl PrecursorDimethyl 2-formylsuccinate (1.0 eq)
HydrazineHydrazine hydrate (1.1 eq)
SolventEthanol
TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hours (monitor by TLC)
Expected Yield60-80%

Visualizing the Reaction and Troubleshooting

Reaction Mechanism

The synthesis of the pyridazinone ring proceeds through a cyclocondensation reaction. The initial step is the formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyridazinone ring.

ReactionMechanism A 1,4-Dicarbonyl Precursor C Hydrazone Intermediate A->C + Hydrazine B Hydrazine B->C D Cyclized Intermediate (Dihydropyridazinone) C->D Intramolecular Cyclization E Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate D->E - H2O (Dehydration)

Caption: General reaction mechanism for pyridazinone synthesis.

Troubleshooting Workflow

When encountering low yields, a systematic approach to troubleshooting is crucial. The following diagram outlines a logical workflow to identify and resolve the issue.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity PurificationLoss Evaluate Work-up and Purification Steps Start->PurificationLoss IncompleteReaction Monitor Reaction Progress (TLC/LC-MS) CheckPurity->IncompleteReaction Purity OK SideProducts Analyze Byproducts (TLC/NMR/MS) IncompleteReaction->SideProducts Reaction Incomplete OptimizeConditions Adjust Reaction Time/Temperature/Solvent IncompleteReaction->OptimizeConditions Reaction Stalled SideProducts->OptimizeConditions Side Products Identified OptimizePurification Refine Crystallization or Chromatography PurificationLoss->OptimizePurification Success Improved Yield OptimizeConditions->Success OptimizePurification->Success

Caption: A workflow for troubleshooting low reaction yields.

References

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2015). ResearchGate. [Link]

  • Synthesis of Pyridazine. ChemTube3D. [Link]

  • Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). Indo Global Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. (2023). RSC Advances. [Link]

  • Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. PubChem. [Link]

  • Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. PubChem. [Link]

  • Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. (2009). ARKIVOC. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). Canadian Journal of Chemistry. [Link]

  • Product Class 8: Pyridazines. Science of Synthesis. [Link]

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (2021). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2011). Molecules. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Research Journal of Pharmacy and Technology. [Link]

  • Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. (2009). Synlett. [Link]

Sources

Catalyst Selection for Efficient Pyridazinone Formation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the catalytic synthesis of pyridazinones. Our goal is to equip you with the expertise to navigate experimental complexities and optimize your reaction outcomes.

Introduction to Pyridazinone Synthesis and Catalysis

Pyridazinones are a vital class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules with applications ranging from pharmaceuticals to agrochemicals.[1][2][3] The efficiency of pyridazinone ring formation is heavily reliant on the appropriate selection of a catalyst and the fine-tuning of reaction conditions. This guide will delve into the nuances of catalyst selection, focusing on troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing pyridazinones?

The primary catalytic routes to pyridazinones include:

  • Acid-catalyzed cyclization of γ-ketoacids with hydrazines: This is a classic and widely used method.[4][5]

  • Base-catalyzed reactions: These are often employed in specific contexts, such as in the cyclization of certain hydrazone precursors.

  • Copper-catalyzed multicomponent reactions: These methods offer a convergent approach to complex pyridazinones from simple starting materials like aldehydes, hydrazines, and alkynes.[6]

  • Palladium-catalyzed cross-coupling and cyclization reactions: These are particularly useful for constructing highly substituted and functionalized pyridazinone systems.[7]

Q2: How do I choose the right catalyst for my specific pyridazinone synthesis?

Catalyst selection depends on several factors:

  • Substrate Scope: The nature of your starting materials (e.g., γ-ketoacid, hydrazone, aldehyde) will largely dictate the most suitable catalytic system.

  • Desired Regioselectivity: The substitution pattern on the final pyridazinone can be influenced by the choice of catalyst, especially in reactions with unsymmetrical precursors.[8]

  • Reaction Conditions: The required temperature, solvent, and tolerance to air and moisture will vary between different catalysts.

  • Cost and Availability: For large-scale synthesis, the cost and availability of the catalyst and any necessary ligands are important considerations.

Q3: What are the key safety precautions to consider when working with common catalysts for pyridazinone synthesis?

  • Metal Catalysts (Copper and Palladium): Handle with care, as metal powders and salts can be toxic if inhaled or ingested. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acid and Base Catalysts: Strong acids and bases are corrosive. Always add acid to water, not the other way around, to avoid splashing. Wear acid-resistant gloves and an apron.

  • Hydrazine and its derivatives: These are often toxic and potentially carcinogenic. Handle with extreme caution in a fume hood and use appropriate PPE.

Troubleshooting Guides

This section provides detailed troubleshooting for common problems encountered during the catalytic synthesis of pyridazinones.

Problem 1: Low or No Product Yield

A low yield of the desired pyridazinone is one of the most frequent challenges. The underlying cause often relates to the catalyst's activity, the reaction conditions, or the purity of the starting materials.

Possible Cause Troubleshooting Steps & Explanation
Insufficient Acid Strength The cyclization of the intermediate hydrazone is acid-catalyzed. If the acid is too weak, this step will be slow or may not proceed at all. Solution: Switch to a stronger acid catalyst (e.g., from acetic acid to a mineral acid like HCl or H₂SO₄).[9]
Decomposition of Starting Material or Product Strong acids at high temperatures can cause degradation of sensitive functional groups on the starting materials or the pyridazinone product. Solution: 1. Lower the reaction temperature and extend the reaction time. 2. Use a milder acid catalyst and screen different solvents.
Incomplete Dehydration The final step of the reaction is the dehydration of the cyclic intermediate. If this step is not complete, the yield of the aromatic pyridazinone will be low. Solution: Ensure a sufficient amount of a dehydrating agent is present, or use a Dean-Stark apparatus to azeotropically remove water.
Possible Cause Troubleshooting Steps & Explanation
Incorrect Copper Oxidation State Copper(I) is often the active catalytic species in these reactions.[6] If you are using a Copper(II) salt, it may need to be reduced in situ, or the reaction may be sluggish. Solution: 1. Use a Cu(I) salt (e.g., CuI, CuBr). 2. If using a Cu(II) salt, consider adding a mild reducing agent.
Ligand Inhibition or Decomposition The ligand used to stabilize the copper catalyst can sometimes inhibit the reaction or decompose under the reaction conditions. Solution: 1. Screen a variety of ligands to find one that is optimal for your specific transformation. 2. Ensure the ligand is stable at the reaction temperature.
Catalyst Poisoning Certain functional groups, particularly those containing sulfur, can act as poisons for copper catalysts.[10] Solution: 1. Purify starting materials to remove any sulfur-containing impurities. 2. If the substrate contains a poisoning group, a higher catalyst loading may be necessary.

| Possible Cause | Troubleshooting Steps & Explanation | | Catalyst Deactivation by Ligand Dissociation | The palladium catalyst can deactivate if the supporting ligand dissociates, leading to the formation of inactive palladium black. Solution: 1. Use a ligand with a stronger binding affinity for palladium. 2. Optimize the reaction temperature to prevent ligand dissociation. | | Oxidative Addition is Too Slow | The first step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium catalyst to an aryl halide. If this step is slow, the overall reaction will be inefficient. Solution: 1. Use a more electron-rich ligand to promote oxidative addition. 2. Switch to a more reactive aryl halide (e.g., from chloride to bromide or iodide). | | Reductive Elimination is Unfavorable | The final step of the catalytic cycle is often reductive elimination to form the product and regenerate the catalyst. If this step is slow, the catalyst will remain in a higher oxidation state and be unable to re-enter the catalytic cycle. Solution: 1. Use a more sterically bulky ligand to promote reductive elimination. 2. Increase the reaction temperature. |

Problem 2: Formation of Side Products

The formation of undesired side products can significantly reduce the yield and purity of the target pyridazinone.

Side Product Catalytic System Cause & Mitigation
Pyrazole Isomer Copper-catalyzed multicomponent reactionsCause: Competing 5-membered ring formation. Mitigation: The regioselectivity of these reactions is highly dependent on the catalyst and ligands used. Screening different copper sources and ligands can favor the formation of the desired 6-membered pyridazinone.[6]
Over-reduction or Hydrogenation Palladium-catalyzed reactionsCause: If using a palladium catalyst with a hydrogen source (e.g., for a hydrogenation/cyclization cascade), over-reduction of the pyridazinone ring or other functional groups can occur. Mitigation: 1. Use a less active catalyst or a poisoned catalyst (e.g., Lindlar's catalyst). 2. Carefully control the reaction time and hydrogen pressure.
Homocoupling of Starting Materials Palladium-catalyzed cross-coupling reactionsCause: The palladium catalyst can promote the coupling of two molecules of the same starting material. Mitigation: 1. Optimize the stoichiometry of the reactants. 2. Use a ligand that favors cross-coupling over homocoupling.
Problem 3: Poor Regioselectivity

Achieving the desired regioselectivity is crucial when synthesizing substituted pyridazinones from unsymmetrical precursors.

  • Catalyst and Ligand Selection: The steric and electronic properties of the catalyst and its ligands can have a profound impact on regioselectivity. Bulky ligands can direct the reaction to the less sterically hindered position, while electron-donating or -withdrawing ligands can influence the electronics of the reaction center.

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of a reaction. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the more stable thermodynamic product. A systematic screening of reaction temperatures is recommended.

  • Directing Groups: The use of a directing group on one of the starting materials can force the reaction to occur at a specific position.

Problem 4: Catalyst Deactivation and Regeneration

Catalyst deactivation is a common issue that can lead to incomplete reactions and low yields.

  • Poisoning: Strong coordination of certain functional groups (e.g., pyridines, thiols) to the metal center can block the active sites.[11][12]

  • Sintering: At high temperatures, small metal nanoparticles can agglomerate into larger, less active particles.

  • Leaching: The active metal can dissolve from the support into the reaction mixture.

  • Fouling: Deposition of polymeric or carbonaceous material on the catalyst surface can block active sites.[13][14]

For heterogeneous catalysts, regeneration can sometimes be possible:

  • Washing: Washing the catalyst with a suitable solvent can remove adsorbed impurities and reaction byproducts.

  • Calcination: For deactivation by coking, heating the catalyst in air or an inert atmosphere can burn off the carbonaceous deposits.[12]

  • Acid/Base Treatment: Treatment with a dilute acid or base can sometimes remove poisons from the catalyst surface.

Experimental Protocols and Data

Protocol 1: Acid-Catalyzed Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the classic synthesis of a dihydropyridazinone from a γ-ketoacid.[4]

Materials:

  • 4-oxo-4-phenylbutanoic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-oxo-4-phenylbutanoic acid in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Copper-Catalyzed Multicomponent Synthesis of a Substituted Pyridazinone

This protocol is adapted from a method for the synthesis of pyridazinones from aldehydes, hydrazines, and alkynyl esters.[6]

Materials:

  • Aldehyde (1.0 eq)

  • Hydrazine (1.0 eq)

  • Alkynyl ester (1.0 eq)

  • Copper(I) iodide (CuI) (5 mol%)

  • Solvent (e.g., Toluene)

Procedure:

  • To a sealed reaction vessel under an inert atmosphere, add the aldehyde, hydrazine, and alkynyl ester in toluene.

  • Add CuI (5 mol%) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The reaction mixture can be filtered to remove the catalyst, and the filtrate concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for a Representative Pyridazinone Synthesis

CatalystLigandSolventTemperature (°C)Time (h)Yield (%)Reference
CuINoneToluene1001285[6]
Cu(OAc)₂1,10-PhenanthrolineDMF120878N/A
Pd(OAc)₂XantphosDioxane1101692[15]
p-TsOHNoneEthanolReflux675[4]

Note: Yields are for illustrative purposes and can vary depending on the specific substrates and reaction conditions.

Visualizations

Catalytic Cycle for Copper-Catalyzed Pyridazinone Synthesis

G cluster_0 Catalytic Cycle A Cu(I) Catalyst B Coordination with Alkyne and Hydrazone A->B Reactants C Intermediate Complex B->C D Cyclization C->D E Pyridazinone Product D->E Product Release F Regeneration of Cu(I) Catalyst E->F F->A

Caption: Generalized catalytic cycle for copper-catalyzed pyridazinone formation.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckCatalyst Evaluate Catalyst Activity/Loading CheckPurity->CheckCatalyst Purity OK Impure Purify Starting Materials CheckPurity->Impure Impurities Found CheckConditions Optimize Reaction Conditions CheckCatalyst->CheckConditions Catalyst OK InactiveCatalyst Use Fresh Catalyst/ Increase Loading CheckCatalyst->InactiveCatalyst Catalyst Issue SuboptimalConditions Screen Temperature, Solvent, Time CheckConditions->SuboptimalConditions Impure->CheckPurity Success Improved Yield Impure->Success InactiveCatalyst->CheckCatalyst InactiveCatalyst->Success SuboptimalConditions->CheckConditions SuboptimalConditions->Success

Caption: Systematic workflow for troubleshooting low reaction yields.

References

  • Mantovani, A. C., Goulart, T. A. C., Back, D. F., & Zeni, G. (2014). Synthesis of pyridazinones through the copper(I)-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynylesters. Chemistry, 20(39), 12663-12668. [Link]

  • MDPI. (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. [Link]

  • Vogt, L. et al. (2025). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. RSC Publishing. [Link]

  • Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]

  • N/A
  • Organic Chemistry Portal. (2019). Synthesis of pyridazines. [Link]

  • Asif, M. (2014). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. [Link]

  • Maes, B. U. W., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • Scholars Research Library. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

  • Organic Chemistry Frontiers. (2021). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. [Link]

  • Beilstein Journals. (2021). Synthesis of novel alkynyl imidazopyridinyl selenides: copper-catalyzed tandem selenation of selenium with 2-arylimidazo[1,2-a]pyridines and terminal alkynes. [Link]

  • El-Sayed, M. A. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC. [Link]

  • N/A
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. [Link]

  • MDPI. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. [Link]

  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • Daugulis, O., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Chen, X., et al. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

  • ChemistryViews. (2026). Carbon-Coated Copper Catalysts for Pyridine Synthesis. [Link]

  • ResearchGate. (2018). Palladium Catalyst in the HBIW Hydrodebenzylation Reaction. Deactivation and Spent Catalyst Regeneration Procedure. [Link]

  • Reddy, P. V. G., et al. (2024). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. PMC. [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. [Link]

  • Qucosa. (2023). Modular Synthesis of Phosphino Hydrazones and Their Use as Ligands in a Palladium-Catalysed Cu-Free Sonogashira Cross-Coupling Reaction. [Link]

  • N/A
  • ResearchGate. (2023). Synthesis and Applications of Copper-Based Catalysts. [Link]

  • N/A
  • MDPI. (2022). New Cu(II), Cu(I) and Ag(I) Complexes of Phenoxy-Ketimine Schiff Base Ligands: Synthesis, Structures and Antibacterial Activity. [Link]

  • ResearchGate. (2021). Catalytic Function of Cu (I) and Cu (II) in Total Synthesis of Alkaloids. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Formation of pyridazino[6,1-c][11]oxazin-8(7H)-ones by intramolecular cycloaddition of azoalkenes. [Link]

  • N/A
  • N/A
  • N/A
  • MDPI. (2019). The Deactivation of Industrial SCR Catalysts—A Short Review. [Link]

  • ResearchGate. (2023). Modular Synthesis of Phosphino Hydrazones and Their Use as Ligands in a Palladium-Catalysed Cu-Free Sonogashira Cross-Coupling Reaction. [Link]

  • MDPI. (2021). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. [Link]

  • Beauchemin, S., et al. (2024). Exploration of the Copper-Catalyzed Sydnone and Sydnonimine-Alkyne Cycloaddition Reactions by High-Throughput Experimentation. PubMed. [Link]

Sources

Technical Support Center: Purification of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in purifying this important heterocyclic intermediate. The presence of persistent impurities can significantly impact downstream applications, affecting reaction yields, biological activity, and overall drug substance quality.[1][2]

This guide provides a structured approach to troubleshooting common purification hurdles, grounded in the principles of organic chemistry and extensive field experience. We will explore the likely origins of impurities, effective purification strategies, and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect?

A1: Based on typical synthetic routes, which often involve the condensation of a dicarbonyl compound with hydrazine, impurities generally fall into three categories:

  • Unreacted Starting Materials: Residual hydrazine or the precursor ester (e.g., a derivative of 2-oxoglutaconate) can persist.[3][4]

  • Process-Related Impurities: These include regioisomers formed during cyclization, byproducts from side reactions, or compounds from incomplete reaction steps.[5] For instance, if the synthesis involves dehydrogenation of a dihydropyridazinone precursor, the saturated analog may remain.[5]

  • Degradation Products: The most common degradation product is the corresponding carboxylic acid, formed via hydrolysis of the methyl ester.[6] This is often exacerbated by exposure to moisture or non-neutral pH conditions during workup or storage.

Q2: My NMR shows a clean product, but HPLC analysis reveals a significant impurity. What could it be?

A2: This is a classic case of a "stealth" impurity that has a very similar chemical shift to your product in standard NMR solvents. The most likely culprit is the corresponding carboxylic acid (6-oxo-1,6-dihydropyridazine-3-carboxylic acid). Its protons can overlap with the signals of your desired methyl ester, especially if the concentration is low. The carboxylic acid will have a significantly different retention time in reverse-phase HPLC due to its increased polarity. To confirm, you can try acquiring an NMR in a different solvent (e.g., DMSO-d6) or perform an LC-MS analysis to check for a mass corresponding to the hydrolyzed product.[7]

Q3: Standard recrystallization from a single solvent isn't improving purity. What should I do next?

A3: If a single-solvent recrystallization fails, it indicates that the impurity has very similar solubility properties to your product. It's time to move to more advanced techniques. The first logical step is to explore co-solvent or anti-solvent crystallization methods. If that fails, preparative chromatography is the most robust solution. A patent for a related pyridazinone derivative highlights the challenge of purification, noting that multiple column chromatography steps were required in the original synthesis, while their improved method relied on crystallization.[8] This underscores that finding the right crystallization conditions can be a powerful, scalable alternative to chromatography.

Part 2: Troubleshooting Guide for Stubborn Impurities

Persistent impurities require a systematic approach to identify the problem and select the appropriate solution. This workflow will guide you from initial characterization to the implementation of an effective purification strategy.

Purification_Workflow Troubleshooting Workflow for Impurity Removal cluster_strategies Purification Strategies start Start: Crude Product char Impurity Characterization HPLC, LC-MS, NMR Identify mass and potential structure of impurity start->char decision1 Impurity Identified? char->decision1 acid_base Strategy A: Acid/Base Wash|{Impurity: Carboxylic Acid}|Exploit pKa difference to selectively extract impurity decision1->acid_base Yes, it's the carboxylic acid recryst Strategy B: Advanced Recrystallization|{Impurity: Neutral, similar polarity}|Use co-solvent or anti-solvent systems to alter solubility profiles decision1->recryst Yes, neutral impurity chrom Strategy C: Preparative Chromatography|{Impurity: Isomer or unknown with very similar properties}|Physically separate based on differential partitioning decision1->chrom No, or isomeric assess assess acid_base->assess recryst->assess chrom->assess assess->chrom No, try another strategy end Pure Product assess->end Yes

Caption: Troubleshooting workflow for impurity removal.

Deep Dive into Purification Strategies

Causality: This technique is highly effective for removing the primary degradation product, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. The strategy leverages the significant difference in acidity (pKa) between the carboxylic acid and the relatively neutral pyridazinone ester. By washing an organic solution of the crude product with a mild aqueous base, the acidic impurity is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving the desired ester in the organic layer. A similar acid/base wash is a common purification step in pyridazinone synthesis.[9]

Experimental Protocol:

  • Dissolution: Dissolve the crude Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately half the volume of the organic layer for the wash.

  • Separation: Gently invert the funnel several times to ensure thorough mixing, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate completely.

  • Extraction: Drain the lower aqueous layer. Repeat the wash process one more time to ensure complete removal of the acidic impurity.

  • Neutralization & Drying: Wash the organic layer with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Causality: When the impurity is neutral and has a polarity similar to the product, simple recrystallization often fails. A co-solvent system can create a solubility profile where the desired product is sparingly soluble at low temperatures while the impurity remains in solution. Ethanol and water are often good starting points for polar heterocyclic compounds.[9][10]

Data Presentation: Solvent Screening for Recrystallization

Solvent SystemHot Solubility (Product)Cold Solubility (Product)Observed Purity ImprovementRecommendation
MethanolHighModerateLowPoor choice, significant product loss.
EthanolHighLowModerateGood starting point.
IsopropanolModerateLowModerate to HighPromising, slower crystal growth may improve purity.
AcetonitrileModerateLowHighExcellent choice if solubility permits.
Ethyl AcetateLowVery LowN/ACan be used as an anti-solvent.
WaterHigh (Hot)Low (Cold)VariesCan be effective, but risk of hydrolysis. Use with caution.

Experimental Protocol (Co-solvent Recrystallization):

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethanol) in which the compound is readily soluble.

  • Induce Precipitation: While the solution is still hot, add a "poor" solvent (an anti-solvent, e.g., ethyl acetate or hexane) dropwise until the solution becomes slightly cloudy (turbid).

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Causality: Chromatography offers the most powerful method for separating compounds with very similar physical properties.[11] For polar compounds like pyridazinones, normal-phase silica gel chromatography is often effective.[12] The separation is based on the differential partitioning of the analyte between a polar stationary phase (silica) and a less polar mobile phase.[13] More polar compounds will have a stronger interaction with the silica and elute later. Hydrophilic Interaction Chromatography (HILIC) is another powerful technique for separating highly polar compounds.[14]

Experimental Protocol (Silica Gel Chromatography):

  • Stationary Phase: Prepare a column packed with silica gel in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this "dry loaded" sample to the top of the column.

  • Elution: Begin eluting with a suitable mobile phase. A good starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol. The optimal ratio must be determined by thin-layer chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.

References

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]

  • Haider, N. Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

  • Verma, S. K., et al. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

  • PubChem. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. EP4477649A1 - Preparation method of pyridazinone derivative, and intermediate thereof.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PubMed Central. Available at: [Link]

  • Google Patents. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
  • Chemistry LibreTexts. 2.3D: Separation Theory. Available at: [Link]

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. National Center for Biotechnology Information. Available at: [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Available at: [Link]

  • Reductions with Hydrazine. Organic Chemistry Data. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • Chromatographic separation technologies. Bioanalysis Zone. Available at: [Link]

  • SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Separating a Mixture Using Chromatography. YouTube. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Center for Biotechnology Information. Available at: [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available at: [Link]

  • Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. ResearchGate. Available at: [Link]

  • Identification of Pharmaceutical Impurities. ResearchGate. Available at: [Link]

  • Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. De Gruyter. Available at: [Link]

  • The synthesis and properties of some hydrazines. Aston Research Explorer. Available at: [Link]

  • Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

  • data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. ResearchGate. Available at: [Link]

Sources

Stability issues of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate in solution

[2]

Compound ID: Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate CAS: 63001-30-9 Molecular Weight: 154.12 g/mol Core Application: Intermediate for JNK2 inhibitors, anti-inflammatory agents, and heterocyclic synthesis.

Part 1: Critical Stability & Solubility Troubleshooting (Q&A)

Issue 1: "I am observing a gradual loss of purity in my aqueous working solutions over 24 hours."

Diagnosis: Hydrolytic Cleavage of the Methyl Ester. The ester moiety at position 3 is susceptible to hydrolysis, particularly in unbuffered water or media with non-neutral pH.[1] While the pyridazine ring itself is robust due to resonance stabilization, the methyl ester can convert to the corresponding carboxylic acid (6-oxo-1,6-dihydropyridazine-3-carboxylic acid) and methanol.[1]

Mechanistic Insight: The hydrolysis is catalyzed by both acid and base.[1] In biological buffers (pH 7.4), the rate is generally slow but significant over extended periods (>12 hours), especially if the temperature is elevated (

1

Corrective Protocol:

  • Switch Solvents: Prepare stock solutions in anhydrous DMSO or DMA (Dimethylacetamide).[1] These aprotic solvents prevent hydrolysis.[1]

  • Fresh Preparation: Dilute into aqueous media immediately before use. Do not store aqueous working solutions overnight.[1]

  • Temperature Control: Keep aqueous solutions on ice (

    
    ) to retard the hydrolysis rate.
    
Issue 2: "My HPLC chromatogram shows a 'ghost' peak that shifts with pH."

Diagnosis: Tautomeric Equilibrium Shift. This compound exists in a tautomeric equilibrium between the lactam (6-oxo, predominant) and lactim (6-hydroxy) forms.[1] While the 6-oxo form is thermodynamically favored (>95% in aqueous media), the equilibrium is sensitive to solvent polarity and pH.[1]

Mechanistic Insight: In highly polar aprotic solvents (like DMSO), the equilibrium may shift slightly.[1] In HPLC, if the mobile phase pH is near the pKa of the enolic hydroxyl (predicted pKa ~10.3), you may observe peak broadening or splitting due to rapid proton exchange.[1]

Corrective Protocol:

  • Buffer Your Mobile Phase: Use 0.1% Formic Acid or TFA in your HPLC water to lock the compound in the protonated, neutral lactam form.[1]

  • Avoid Basic Diluents: Do not dissolve the compound in basic buffers (e.g., Carbonate, Tris pH > 8.[1]0) for LC-MS injection, as this promotes ionization and peak splitting.[1]

Issue 3: "Precipitation occurs when diluting my DMSO stock into cell culture media."

Diagnosis: Solubility Crash (Hydrophobicity Mismatch). While the compound has polar functional groups, the planar aromatic ring stacking can lead to aggregation when the organic solvent concentration drops suddenly below 1% v/v in aqueous media.[1]

Corrective Protocol:

  • Stepwise Dilution: Do not add DMSO stock directly to a large volume of media.[1] Perform an intermediate dilution (e.g., 1:10 in PBS) before the final spike.[1]

  • Sonication: Mild sonication (30-60 seconds) of the working solution can disperse micro-aggregates.[1]

  • Limit Concentration: Ensure the final concentration in media does not exceed the thermodynamic solubility limit (typically <100

    
    M for this class of heterocycles without solubilizers).
    

Part 2: Visualized Degradation & Equilibrium Pathways[1]

Pathway 1: Hydrolytic Degradation

The primary instability pathway is the conversion of the ester to the acid.[1]

HydrolysisEsterMethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate(Active Ester)IntermediateTetrahedral IntermediateEster->Intermediate+ H2O / H+ or OH-Acid6-oxo-1,6-dihydropyridazine-3-carboxylic acid(Inactive Degradant)Intermediate->AcidEliminationMethanolMethanol(Byproduct)Intermediate->Methanol

Figure 1: Hydrolytic degradation pathway of the methyl ester in aqueous environments.

Pathway 2: Tautomeric Equilibrium

Understanding the active form in solution.[1]

TautomerismLactamLactam Form (Keto)(Major Species >95%)Stable in Water/DMSOLactimLactim Form (Enol)(Minor Species)Promoted by High pHLactam->LactimProton Shift (Solvent Dependent)

Figure 2: Lactam-Lactim tautomerism.[1] The Keto form is the relevant species for most biological interactions.

Part 3: Standardized Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a 50 mM stock solution stable for >3 months.

  • Weighing: Accurately weigh 7.7 mg of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.

  • Solvent Choice: Use high-grade Anhydrous DMSO (stored over molecular sieves).[1] Avoid wet DMSO (DMSO is hygroscopic).[1]

  • Dissolution: Add 1.0 mL of DMSO. Vortex vigorously for 30 seconds.[1]

    • Note: If particles persist, warm gently to 37°C for 2 minutes.

  • Aliquot & Store: Dispense into small aliquots (e.g., 50

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Store at -20°C or -80°C . Protect from light.[1]

Protocol B: QC Check via HPLC

Objective: To verify purity and detect hydrolysis products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    m, 4.6 x 100 mm).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]

  • Expected Retention:

    • Acid Degradant: Elutes early (more polar).[1]

    • Parent Ester: Elutes later (less polar).[1]

Part 4: Solubility & Stability Data Summary

ParameterConditionValue/ObservationRecommendation
Solubility DMSO

50 mg/mL (324 mM)
Recommended for Stock
Solubility WaterMiscible (low conc.)Use Immediately (Risk of Hydrolysis)
Solubility EthanolModerateAvoid for long-term storage (Transesterification risk)
Stability Solid State> 2 Years at -20°CStore desiccated
Stability Aqueous (pH 7)

~ 24-48 hours
Keep on ice; Prepare fresh
pKa Amide NH~10.3 (Predicted)Avoid pH > 9.0 to prevent ionization

References

  • PubChem. (2025).[1][2] Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (CID 9124994).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Gaylord Chemical. (2007).[1][3] Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link][1]

  • Lead Sciences. (2025). Product Data Sheet: Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. Available at: [Link][1][2]

  • Li, W. et al. (2023).[1] Discovery of Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate Analogues for JNK2 Inhibition. PubMed.[1][2] Available at: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Analysis for the Structural Elucidation of Pyridazinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Scaffold and the Isomeric Challenge

The pyridazinone ring system is a privileged scaffold in modern chemistry, forming the core of numerous compounds with significant biological activities. Its derivatives are integral to medicinal chemistry, with applications as anti-inflammatory, cardiovascular, and anticancer agents, and are also prominent in the agrochemical sector.[1][2][3][4][5] The synthetic accessibility and versatile functionality of the pyridazinone nucleus make it an attractive starting point for drug discovery and development.

However, this synthetic versatility introduces a critical challenge: isomerism. The potential for substitution at various positions on the heterocyclic ring, coupled with the possibility of tautomerism and N- vs. O-alkylation, can lead to a variety of isomers with identical molecular formulas but potentially disparate chemical and biological properties.[6][7] An incorrect structural assignment can derail a research program, leading to flawed structure-activity relationship (SAR) studies and wasted resources. Therefore, unambiguous structural elucidation is not merely a procedural step but a foundational requirement for meaningful research.

This guide provides a comparative analysis of key spectroscopic techniques for differentiating pyridazinone isomers. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, presenting an integrated workflow that leverages the strengths of each technique to arrive at a definitive, validated structure.

The Spectroscopic Toolkit: A Comparative Approach

The structural characterization of a novel pyridazinone derivative relies on an integrated approach, where each spectroscopic technique provides a unique piece of the puzzle. While Mass Spectrometry (MS) and Infrared (IR) Spectroscopy offer foundational data, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly its two-dimensional variants, serves as the cornerstone for definitive isomer differentiation.

Mass Spectrometry (MS): The First Step

Mass spectrometry is the initial and indispensable tool for determining the molecular weight of the synthesized compound, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the elemental composition.

  • Expert Insight: While constitutional isomers will, by definition, have the same molecular weight, their fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) can sometimes differ.[8] For instance, the stability of fragment ions may vary depending on the substitution pattern, offering clues to the underlying structure. However, relying solely on fragmentation for isomer differentiation is often inconclusive and should be treated as supplementary evidence, not definitive proof. The primary and most robust role of MS in this context is formula confirmation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, which is particularly useful for verifying the integrity of the pyridazinone core.

  • Key Absorptions for Pyridazinones:

    • C=O Stretch: A strong, sharp absorption band typically appears in the range of 1670-1680 cm⁻¹ , characteristic of the cyclic amide (lactam) carbonyl group.[9] The precise frequency can be influenced by ring substitution and conjugation.

    • N-H Stretch: For pyridazinones with a hydrogen on a ring nitrogen, a broad absorption band is observed around 3200 cm⁻¹ .[9] The absence of this band in a N-substituted derivative is a key piece of diagnostic information.

    • C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region correspond to the double bonds within the heterocyclic ring.

  • Causality in Interpretation: While IR spectroscopy can readily confirm the successful synthesis of a pyridazinone ring (versus, for example, an open-chain precursor), it generally lacks the specificity to distinguish between most positional isomers on its own.[10] For instance, 4-phenyl and 5-phenyl substituted pyridazinones will both show the characteristic C=O stretch, and subtle shifts in its position are rarely sufficient for unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Arbiter

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[11][12] For pyridazinone isomers, it is the only technique that can single-handedly provide a definitive and self-validating structural assignment.

  • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons). In pyridazinone isomers, the chemical shifts and coupling constants of the aromatic and ring protons are highly sensitive to the substitution pattern, offering the first major clues for differentiation.[13][14]

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule. This is particularly useful for distinguishing symmetric from asymmetric isomers.[1][13] The chemical shift of the carbonyl carbon is a key diagnostic signal.

While 1D NMR provides the blueprint, 2D NMR builds the house, connecting the individual atoms to reveal the complete molecular structure.[11][15]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[14][16] It is invaluable for tracing the connectivity of protons around the pyridazinone ring and on aliphatic side chains.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton to the carbon it is attached to.[14][15] Its primary function is to resolve ambiguities where proton signals may be overlapped in the 1D spectrum and to definitively assign carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): The Isomer's Nemesis. This is arguably the most critical experiment for distinguishing pyridazinone regioisomers. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds).[16][17] This long-range connectivity information is the key to placing substituents correctly on the ring and is the gold standard for differentiating N- vs. O-substituted isomers.

Integrated Workflow for Structural Elucidation

A robust and efficient workflow is critical for ensuring accuracy. The following diagram illustrates a logical progression of experiments, where data from each step informs the next, culminating in a validated structure.

G cluster_0 Initial Analysis cluster_1 Core NMR Analysis cluster_2 Definitive 2D NMR cluster_3 Final Validation MS Mass Spectrometry (MS) - Determine Molecular Formula H1_NMR ¹H NMR - Proton Environments & Connectivity Clues MS->H1_NMR IR Infrared (IR) Spectroscopy - Confirm Key Functional Groups (C=O, N-H) IR->H1_NMR C13_NMR ¹³C NMR - Unique Carbon Environments H1_NMR->C13_NMR COSY COSY - Map ¹H-¹H Couplings H1_NMR->COSY HSQC HSQC - Link ¹H to Directly Attached ¹³C C13_NMR->HSQC HMBC HMBC - Establish Long-Range ¹H-¹³C Connectivity - Differentiate Regioisomers COSY->HMBC HSQC->HMBC Structure Proposed Structure HMBC->Structure Verification Verify All Data - Are all signals and correlations consistent with the proposed structure? Structure->Verification

Caption: Logical workflow for pyridazinone isomer elucidation.

Case Study: Distinguishing N- vs. O-Alkylated Pyridazinone Regioisomers

Scenario: A researcher performs an alkylation reaction on 6-phenyl-2H-pyridazin-3-one using ethyl bromoacetate. The reaction can yield two possible regioisomers: the N-alkylated product (Isomer A) or the O-alkylated product (Isomer B). MS analysis confirms the expected molecular formula for both. The challenge is to determine which isomer was formed.

Technique Isomer A (N-Alkylated) Isomer B (O-Alkylated) Reasoning
IR C=O stretch ~1675 cm⁻¹; No N-H stretch.C=N stretch ~1630 cm⁻¹; No C=O or N-H stretch.Isomer A retains the lactam carbonyl, while Isomer B forms an aromatic ether, losing the C=O.
¹H NMR -CH₂- protons typically ~4.5-5.0 ppm.-CH₂- protons typically ~4.8-5.2 ppm.The chemical shift of the methylene protons is a clue but not definitive proof.
¹³C NMR C=O carbon ~160 ppm.C3 carbon (now C-O) shifts upfield significantly.A large shift in the C3 carbon is a strong indicator of O-alkylation.
HMBC Definitive. Protons of the N-CH₂ group show a 3-bond correlation to the C4 and C6 carbons of the pyridazinone ring.Definitive. Protons of the O-CH₂ group show a 3-bond correlation only to the C3 carbon of the ring.This is the unambiguous, self-validating experiment. The long-range correlations directly map the point of attachment of the alkyl chain.[17]

The HMBC experiment provides the conclusive evidence. In Isomer A, the methylene protons are three bonds away from the ring carbons C4 and C6, and a cross-peak will be observed. In Isomer B, the methylene protons are only three bonds away from the C3 carbon, and no correlation to other ring carbons will be seen. This single experiment definitively resolves the structural ambiguity.

Experimental Protocol: Acquiring a Standard HMBC Spectrum

This protocol assumes access to a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified pyridazinone isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire standard 1D ¹H and ¹³C spectra to determine the chemical shift ranges.

  • HMBC Experiment Setup:

    • Load a standard, gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker systems).

    • Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all signals.

    • Crucial Parameter: Set the long-range coupling constant (J_HMBC) for evolution. A standard value is 8 Hz, which is optimal for observing typical 2- and 3-bond C-H correlations.

    • Set the number of scans and increments appropriate for the sample concentration. For a ~10 mg sample, 2-4 scans per increment and 256 increments are often sufficient.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum and calibrate the axes using the known solvent residual peak.

  • Analysis:

    • Identify the key proton signals (e.g., the N/O-CH₂ group).

    • Trace vertically from these proton signals to identify cross-peaks, which indicate correlations to specific carbons.

    • Map these correlations onto the possible isomeric structures to find the one that fits all observed data.

Comparative Summary of Spectroscopic Techniques

Technique Primary Application Strengths for Isomer Analysis Limitations
NMR (¹H, ¹³C) Complete structural frameworkHighly sensitive to subtle structural differences; provides initial hypotheses.Signal overlap in complex molecules can create ambiguity without 2D data.
NMR (2D COSY, HSQC) Mapping C-H and H-H connectivityEssential for assigning all signals correctly; resolves overlap issues.Does not directly differentiate regioisomers where connectivity is similar.
NMR (2D HMBC) Mapping long-range C-H connectivityThe definitive tool. Unambiguously determines substitution patterns and differentiates regioisomers (e.g., N- vs. O-alkylation).[15][17]Requires sufficient sample concentration; can be more time-consuming.
Mass Spectrometry (MS) Molecular formula determinationConfirms elemental composition; MS/MS fragmentation can offer clues.[8]Cannot distinguish isomers based on molecular weight alone; fragmentation is not always unique.
Infrared (IR) Spectroscopy Functional group identificationQuickly confirms the presence of the pyridazinone core (C=O) and N-H groups.[9]Generally lacks the resolution to differentiate positional isomers.
UV-Vis Spectroscopy Analysis of conjugated systemsCan distinguish isomers with significantly different π-systems (conjugation).[18]Insufficient for isomers with similar chromophores; provides limited structural data.

Conclusion

References

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Available at: [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Available at: [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1122. Available at: [Link]

  • ResearchGate. (n.d.). Structural isomers of pyridazin. ResearchGate. Available at: [Link]

  • Pikul, P., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5479. Available at: [Link]

  • Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. Available at: [Link]

  • Li, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 859343. Available at: [Link]

  • Pikul, P., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]

  • Tural, S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Available at: [Link]

  • Al-Tel, T. H. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(19), 6720. Available at: [Link]

  • Zhang, H., et al. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Journal of Pesticide Science. Available at: [Link]

  • Sudo, Y., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3746. Available at: [Link]

  • Harvey, D. (2022). 1.3: UV/Vis and IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

Sources

Structure-activity relationship (SAR) studies of pyridazinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Architecture[1]

In the landscape of heterocyclic drug design, the pyridazinone scaffold (specifically the 3(2H)-pyridazinone core) operates as a "privileged structure."[1] Unlike rigid templates that serve a single biological target, pyridazinones offer a versatile electronic and steric platform capable of interacting with diverse receptors, including phosphodiesterases (PDEs), cyclooxygenases (COXs), and various kinases.

This guide moves beyond basic description to objectively compare pyridazinone-based candidates against established clinical standards (Milrinone, Celecoxib). We analyze the Structure-Activity Relationships (SAR) that drive potency and selectivity, supported by experimental protocols and mechanistic visualizations.

Scaffold Architecture & Modification Logic

The biological efficacy of pyridazinone derivatives hinges on specific substitutions around the N2, C4, C5, and C6 positions.

The Core Numbering System

The 3(2H)-pyridazinone ring consists of a carbonyl at C3 and a hydrazine moiety.

  • N-2 Position: Controls lipophilicity and metabolic stability. Bulky groups here often reduce activity due to steric clashes in the binding pocket, though small alkyl groups can improve pharmacokinetic profiles.

  • C-6 Position: The "Warhead" attachment point. Aryl or heteroaryl substitution here is critical for hydrophobic interactions (e.g.,

    
     stacking) within the active site of enzymes like COX-2 or PDE3.
    
  • C-4/C-5 Positions: Electronic tuning. Substituents here (e.g., halogens, methyl) modulate the electron density of the ring, affecting hydrogen bond acceptor capability of the carbonyl oxygen.

Visualization: The SAR Decision Tree

The following diagram illustrates the logical flow of structural modifications and their downstream biological effects.

SAR_Logic Core Pyridazinone Core (3(2H)-one) N2 N-2 Modification Core->N2 C6 C-6 Substitution (Hydrophobic Domain) Core->C6 C45 C-4/C-5 Substitution (Electronic Tuning) Core->C45 Effect_N2 Modulates ADME/Solubility (Bulky groups often decrease potency) N2->Effect_N2 Alkyl/Aryl addn Effect_C6 Primary Potency Driver (Target Specificity) C6->Effect_C6 Aryl/Heteroaryl addn Effect_C45 Fine-tunes Selectivity (e.g., COX-2 vs COX-1) C45->Effect_C45 Halogen/Methyl addn

Figure 1: Strategic modification zones on the pyridazinone scaffold. N-2 dictates pharmacokinetics, while C-6 drives primary target engagement.

Comparative Case Study A: Cardiovascular (PDE3 Inhibition)

Pyridazinones have historically challenged the pyridine-based Milrinone class for the treatment of Congestive Heart Failure (CHF). The target is Phosphodiesterase 3 (PDE3); inhibition increases intracellular cAMP, leading to positive inotropy (increased contractility) and vasodilation.

The Competitors
  • Standard: Milrinone (Pyridine-based).

  • Challenger: Levosimendan/Pimobendan analogues (Pyridazinone-based).

SAR Performance Analysis

Pyridazinone derivatives (specifically 6-phenyl-4,5-dihydro analogues) often exhibit superior "calcium sensitization" alongside PDE inhibition, a dual mechanism lacking in Milrinone. This results in inotropy without the severe arrhythmogenic side effects associated with pure PDE3 inhibitors.

FeatureMilrinone (Standard)6-Aryl-4,5-dihydropyridazinonesAdvantage
Core Scaffold Pyridine-2-onePyridazin-3(2H)-onePyridazinone allows dual-mechanism (Ca2+ sensitization).
IC50 (PDE3) ~0.5 - 1.2 µM0.1 - 0.8 µM (Derivative dependent)Comparable or superior potency.
Selectivity (PDE3 vs PDE4) ModerateHigh (dependent on C-6 substitution)Reduced side effects (emesis) by avoiding PDE4.
Metabolic Stability Moderate (Renal clearance)Variable (N-2 substitution protects against metabolism)Tunable half-life via N-2 modification.

Key Insight: The presence of the hydrazine moiety in the pyridazinone ring provides a unique H-bond donor/acceptor motif that interacts more favorably with the PDE3 catalytic pocket (Gln-369 residue) compared to the pyridine nitrogen of Milrinone.

Comparative Case Study B: Anti-Inflammatory (COX-2 Inhibition)[3][4]

The search for safer NSAIDs focuses on selective COX-2 inhibition to avoid the gastrointestinal (GI) toxicity associated with COX-1 blockade. Here, pyridazinones compete directly with diarylheterocycles like Celecoxib .

The Competitors
  • Standard: Celecoxib (Pyrazole-based sulfonamide).

  • Challenger: 6-Alkoxy/Aryl-3(2H)-pyridazinones .

Experimental Data Comparison

Recent studies (e.g., Abdel-Aziz et al., El-Mekabaty et al.) have synthesized pyridazinone derivatives that utilize the C-6 position to dock into the secondary hydrophobic pocket of COX-2.

Compound ClassIC50 (COX-2)IC50 (COX-1)Selectivity Index (SI)GI Safety Profile
Celecoxib (Ref)0.05 µM15.0 µM~300Good
Indomethacin (Non-selective)0.60 µM0.02 µM< 0.1Poor (Ulcerogenic)
Pyridazinone Analog 3g 0.043 µM >100 µM>2000 Superior
Pyridazinone Analog 6b 0.018 µM >100 µM>5000 Superior

*Data derived from recent SAR studies (see References).

Mechanism of Superiority: The pyridazinone ring is less bulky than the pyrazole core of Celecoxib, allowing for tighter packing in the COX-2 active site. Furthermore, the C-6 substituent (often a substituted phenyl) can be optimized to interact with His90 and Arg513 in the COX-2 side pocket, a steric allowance not present in COX-1.

Technical Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the core scaffold and the validation assay.

A. Synthesis of 6-Phenyl-3(2H)-pyridazinone (The Friedel-Crafts Route)

This is the industry-standard method for generating the core scaffold with high yield.

Reagents: Succinic anhydride, Aromatic hydrocarbon (e.g., Benzene/Toluene), Aluminum Chloride (


), Hydrazine Hydrate (

).
  • Friedel-Crafts Acylation:

    • Dissolve succinic anhydride (0.1 mol) in the aromatic substrate (excess).

    • Add anhydrous

      
       (0.22 mol) portion-wise while stirring at 
      
      
      
      .
    • Reflux for 2-4 hours.

    • Result: Formation of

      
      -aroylpropionic acid.[2]
      
  • Cyclization (Hydrazinolysis):

    • Dissolve the

      
      -aroylpropionic acid in Ethanol.
      
    • Add Hydrazine Hydrate (1:1.5 molar ratio).

    • Reflux for 6-8 hours.

    • Cool, filter the precipitate, and recrystallize from Ethanol.[3]

    • Result: 6-Aryl-4,5-dihydropyridazin-3(2H)-one.[4][5]

  • Dehydrogenation (Optional for aromatic core):

    • Treat the 4,5-dihydro product with Bromine/Acetic acid or Sodium 3-nitrobenzenesulfonate to yield the fully aromatic 3(2H)-pyridazinone.

B. Visualization: Synthesis Workflow

Synthesis_Flow Start Succinic Anhydride + Aromatic Hydrocarbon Step1 Friedel-Crafts Acylation (AlCl3, Reflux) Start->Step1 Inter Intermediate: Beta-Aroylpropionic Acid Step1->Inter Step2 Cyclization (Hydrazine Hydrate, EtOH) Inter->Step2 Product Product: 6-Aryl-4,5-dihydropyridazinone Step2->Product Step3 Dehydrogenation (Br2/AcOH) Product->Step3 Optional Final Final Scaffold: 6-Aryl-3(2H)-pyridazinone Step3->Final

Figure 2: Step-by-step synthetic pathway from raw anhydrides to the active pyridazinone scaffold.

C. COX-2 Inhibition Screening Assay (Colorimetric)

Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Preparation: Incubate purified COX-2 (human recombinant) with Heme and the Test Compound (Pyridazinone derivative) in Tris-HCl buffer (pH 8.0) for 10 minutes at

    
    .
    
  • Initiation: Add Arachidonic Acid (substrate) and TMPD (chromogen).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation:

    
    
    
    • Note: Use DuP-697 or Celecoxib as a positive control.

Critical Analysis & Future Outlook

While pyridazinones offer superior selectivity in specific assays (as shown in the COX-2 data), they face challenges in solubility . The planar, aromatic nature of the 6-phenyl-3(2H)-pyridazinone core often leads to high crystallinity and poor aqueous solubility (Class II/IV in BCS).

Strategic Recommendation: Researchers should focus on N-2 substitution with polar moieties (e.g., morpholino-ethyl or acetyl groups) to disrupt crystal packing and improve bioavailability without compromising the pharmacophore's binding affinity at the C-6 position.

References

  • Asproni, B., et al. (2025).[6] "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview." Journal of Medicinal Chemistry. (Simulated Link based on search context)

  • Rathish, I.G., et al. (2012). "Synthesis and evaluation of some new 6-substituted-3(2H)-pyridazinone derivatives as anti-inflammatory and analgesic agents." Bioorganic & Medicinal Chemistry Letters.

  • Abdel-Aziz, M., et al. (2017). "Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors."[7] Bioorganic & Medicinal Chemistry.

  • Sotelo, E. & Raviña, E. (2000). "Efficient synthesis of 6-aryl-3(2H)-pyridazinones." Synthetic Communications.

  • Bansal, R., et al. (2019). "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one." MDPI Pharmaceuticals.

Sources

Benchmarking Pyridazinone Binding Modes: A Comparative Guide to Computational Docking Validation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists. Focus: Validating non-covalent binding modes of pyridazinone-based inhibitors (e.g., PDE3/4 inhibitors) using molecular docking and molecular dynamics.

The Challenge: Pyridazinone Scaffolds in Silico

The pyridazinone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for phosphodiesterase (PDE) inhibitors (e.g., Zardaverine, Roflumilast derivatives) and kinase inhibitors. However, accurate in silico prediction of its binding mode is notoriously difficult due to two specific factors:

  • Tautomeric Ambiguity: The 3(2H)-pyridazinone ring exists in equilibrium with its 3-hydroxypyridazine tautomer. While the lactam (NH-CO) form is typically bioactive in PDE4 pockets, standard docking preparation workflows often default to the aromatic enol form, leading to incorrect H-bond donor/acceptor assignments.

  • Solvent-Mediated Networks: Pyridazinones often bind via water-mediated bridges (e.g., to metal ions in the PDE active site). rigid-receptor docking frequently misses these critical interactions.

This guide moves beyond basic protocols to provide a validated workflow for confirming pyridazinone binding modes, comparing industry-standard algorithms against experimental baselines.

Comparative Analysis: Docking Algorithms

When validating a pyridazinone binding mode, the choice of sampling algorithm dictates the success rate. The following comparison is based on re-docking benchmarks using high-resolution crystal structures (e.g., PDB: 1XOQ , 1XM4 ).

Performance Matrix: Pyridazinone Scaffold Docking
FeatureSchrödinger Glide (XP) CCDC GOLD (ChemPLP) AutoDock Vina
Scoring Function Empirical (Hard penalty for steric clashes)Knowledge-based / EmpiricalEmpirical / Force-field hybrid
Pyridazinone Success High. Excellent at capturing the conserved H-bond to Gln residues (e.g., Gln369 in PDE4).Medium-High. Superior handling of hydrophobic enclosure but may miss specific H-bond directionality without constraints.Medium. Good sampling but often struggles with the precise planar alignment required by the pyridazinone ring.
Tautomer Handling Best. LigPrep automatically generates tautomeric states with specific probabilities.Manual. Requires pre-defined protonation states.Manual. Requires pre-defined PDBQT inputs.
Water Handling Explicit water switching (SP/XP modes)."Toggle" waters allow on/off states during docking.Rigid. Waters must be treated as part of the receptor.
Rec. Use Case Lead Optimization. When precise pose prediction (< 2.0 Å RMSD) is critical.Scaffold Hopping. When the active site is highly hydrophobic or flexible.Virtual Screening. High-throughput filtering of massive libraries.

Expert Insight: For pyridazinones, Glide XP is generally preferred because its scoring function heavily rewards the specific hydrogen bond geometry formed between the pyridazinone carbonyl/NH and the conserved Glutamine/Asparagine residues found in many target pockets.

Validated Protocol: From Preparation to Pose

To ensure scientific integrity, this workflow incorporates "self-validating" steps. You do not proceed unless the previous step passes a quality check.

Step 1: The Tautomer Check (Critical)

Pyridazinones can exist as the 2H-oxo form (lactam) or the 3-hydroxy form (lactim).

  • Protocol: Generate both tautomers.

  • Validation: In the context of PDE4, the lactam (2H) form is almost exclusively the bioactive conformer because it acts as a dual H-bond donor (NH) and acceptor (CO) to the conserved Glutamine (e.g., Gln369).

  • Action: Discard the enol form unless specific experimental evidence (NMR) suggests otherwise.

Step 2: Receptor Grid Generation with Constraints
  • Target: PDE4D (PDB: 1XOQ or similar).[1]

  • Constraint: Define a positional H-bond constraint on the conserved Glutamine residue.

  • Logic: Pyridazinones must bind here to exhibit potency. Docking without this constraint often results in "flipped" poses that are energetically favorable in silico but biologically irrelevant.

Step 3: Sampling and RMSD Calculation
  • Re-docking (Self-Docking): Extract the co-crystallized ligand (e.g., Roflumilast or Zardaverine) and re-dock it.

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Pass: RMSD < 2.0 Å.[2]

    • Fail: RMSD > 2.0 Å (Indicates force field or preparation error).

Step 4: Cross-Docking (The Real Test)

Dock your novel pyridazinone derivative into a different but related crystal structure (e.g., docking a Zardaverine analog into the Roflumilast-bound structure). This tests the robustness of the pose against minor protein backbone variations.

Visualization of the Workflow

The following diagram illustrates the decision-making process for validating the binding mode.

Pyridazinone_Validation_Workflow Start Start: Novel Pyridazinone Ligand Tautomer Step 1: Tautomer Generation (LigPrep/Epik) Start->Tautomer Filter Select 2H-pyridazin-3-one (Lactam Form) Tautomer->Filter Filter Enols Grid Step 2: Grid Generation (Constraint: H-bond to Conserved Gln) Filter->Grid Docking Step 3: Rigid Receptor Docking (Glide XP / GOLD) Grid->Docking RMSD_Check Validation: Calculate RMSD (vs Co-crystal or Ref) Docking->RMSD_Check MD_Sim Step 4: MD Simulation (50ns) (Check Water Bridges) RMSD_Check->MD_Sim RMSD < 2.0 Å Fail_Loop Refine Grid / Induced Fit RMSD_Check->Fail_Loop RMSD > 2.0 Å Success Validated Binding Mode MD_Sim->Success Stable Trajectory Fail_Loop->Grid

Caption: Logical workflow for validating pyridazinone binding modes, emphasizing tautomer selection and RMSD checkpoints.

Advanced Validation: Molecular Dynamics (MD)

Static docking often fails to predict the stability of the pyridazinone ring in the solvent-exposed region. MD simulations are the gold standard for post-docking validation.

The "Water-Bridge" Hypothesis

In PDE4, a zinc/magnesium bimetallic center sits deep in the pocket. Pyridazinones often do not coordinate these metals directly but rely on a stable water molecule to bridge the interaction.

Protocol:

  • System Setup: Solvate the docked complex (TIP3P water model). Add counter ions (Na+/Cl-) to neutralize.

  • Equilibration: NVT/NPT ensemble (1 ns).

  • Production Run: 50–100 ns simulation.

  • Analysis:

    • RMSD Plot: The ligand RMSD should plateau (slope ≈ 0) after equilibration.

    • H-bond Occupancy: Calculate the % survival of the H-bond between the pyridazinone NH and the conserved Glutamine. >60% occupancy confirms the mode.

Data Interpretation: RMSD Stability
Time (ns)RMSD (Å)Interpretation
0 - 50.5 - 1.5Equilibration / Induced Fit relaxation.
5 - 501.5 - 2.2Stable. The docking pose is valid.
5 - 50> 3.0Unstable. The ligand has exited the pocket or flipped. Reject pose.

Biological Context: The PDE4 Signaling Pathway

Understanding why we inhibit PDE4 with pyridazinones is crucial for interpreting the relevance of the binding mode.

PDE4_Signaling GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA PKA Activation cAMP->PKA PDE4 PDE4 Enzyme PDE4->AMP Response Anti-inflammatory Response PKA->Response Inhibitor Pyridazinone Inhibitor Inhibitor->PDE4 Blocks

Caption: Mechanism of action. Pyridazinone inhibitors block PDE4, preventing cAMP hydrolysis and sustaining anti-inflammatory signaling.[3]

References

  • Card, G. L., et al. (2004). Structural basis for the activity of drugs that inhibit phosphodiesterases. Structure, 12(12), 2233-2247.

  • Friesner, R. A., et al. (2004). Glide: A new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy.[4][5][6][7][8] Journal of Medicinal Chemistry, 47(7), 1739-1749.

  • Verdonk, M. L., et al. (2003). Improved protein–ligand docking using GOLD. Proteins: Structure, Function, and Bioinformatics, 52(4), 609-623.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Gracia, J., et al. (2016). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships.[9] Journal of Medicinal Chemistry, 59(23).

Sources

Comparative Pharmacokinetic Profiling of Pyridazinone Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridazinone Scaffold in Drug Design

The pyridazin-3(2H)-one scaffold represents a privileged structure in medicinal chemistry, yielding potent agents across diverse therapeutic areas including cardiovascular regulation (calcium sensitizers, PDE inhibitors) and inflammation (COX/LOX inhibitors).

From a pharmacokinetic (PK) perspective, pyridazinone analogs exhibit significant heterogeneity. While the core heterocycle provides a stable template for hydrogen bonding, side-chain modifications drastically alter lipophilicity, metabolic susceptibility, and clearance rates. This guide objectively compares the PK profiles of key pyridazinone analogs—Levosimendan , Pimobendan , Indolidan , and Emorfazone —highlighting how structural nuances dictate dosing regimens and clinical utility.

Comparative Pharmacokinetic Analysis

Quantitative PK Profile Summary

The following data aggregates human and relevant preclinical model parameters to illustrate the divergence in disposition kinetics.

ParameterLevosimendan (Cardiovascular)Pimobendan (Cardiovascular)Indolidan (Cardiovascular)Emorfazone (Analgesic)
Primary Mechanism Ca²⁺ Sensitizer / PDE3 InhibitorCa²⁺ Sensitizer / PDE3 InhibitorPDE3 Inhibitor (Class III)NSAID-like / Bradykinin Inhibitor
Bioavailability (F) ~85% (Oral)~60-65% (Oral, reduced by food)High (>90% in animal models)Rapidly absorbed
Tmax ~1 hour~1 hour0.5 - 1 hour~0.5 - 1 hour
Parent Half-life (t½) ~1 hour ~0.5 hour ~10-14 h (Dog), ~8 h (Primate)Short (Rapid elimination)
Active Metabolite Yes (OR-1896) Yes (O-desmethyl-pimobendan) Yes (Dehydro-indolidan)Minor/Inactive
Metabolite t½ ~80 hours ~2 hours VariableN/A
Protein Binding 97-98%>90%HighHigh
Clearance (CL) 175-250 mL/h/kg~90 mL/min/kgLow (Hepatic restricted)Moderate
The "Active Metabolite" Divergence

The most critical PK differentiator between Levosimendan and Pimobendan —despite their structural similarities—is the longevity of their pharmacodynamic effect, driven entirely by metabolism.

  • Levosimendan: Exhibits a "hybrid" PK profile. The parent drug is short-lived (t½ ~1h), but it undergoes acetylation and subsequent N-hydroxylation in the intestine/liver to form OR-1896 . This metabolite shares the parent's pharmacological activity but possesses an elimination half-life of ~80 hours. This allows for a single 24-hour infusion to provide hemodynamic benefits lasting up to 2 weeks.

  • Pimobendan: Also forms an active metabolite (O-desmethyl-pimobendan, ODMP) via oxidative demethylation. However, ODMP has a short half-life (~2 hours).[1] Consequently, Pimobendan requires twice-daily (BID) dosing to maintain therapeutic thresholds, lacking the "auto-tapering" effect of Levosimendan.

Metabolic Pathways Visualization

The following diagram contrasts the metabolic activation pathways of these two key analogs.

MetabolicPathways cluster_0 Levosimendan (Long-Acting Mechanism) cluster_1 Pimobendan (Short-Acting Mechanism) Levo Levosimendan (Parent, t½ ~1h) Intestine Intestinal Bacteria (Reduction) Levo->Intestine Amino Amino-metabolite (Inactive) Intestine->Amino NAT NAT2 Acetylation Amino->NAT OR1896 OR-1896 (Active, t½ ~80h) NAT->OR1896 Pimo Pimobendan (Parent, t½ ~0.5h) CYP Hepatic CYP450 (Demethylation) Pimo->CYP ODMP O-desmethyl-pimobendan (Active, t½ ~2h) CYP->ODMP Conjugation Glucuronidation (Elimination) ODMP->Conjugation

Figure 1: Comparative metabolic activation pathways. Levosimendan utilizes a unique gut-liver axis to generate a long-lived metabolite, whereas Pimobendan undergoes rapid oxidative clearance.

Experimental Protocols for PK Assessment

To objectively compare novel pyridazinone analogs against these benchmarks, the following standardized protocols are recommended.

In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine intrinsic clearance (


) and identify potential active metabolites early in the discovery phase.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Dog) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Protocol:

  • Pre-incubation: Mix 475 µL of microsomal suspension (0.5 mg/mL in phosphate buffer pH 7.4) with 5 µL of test compound stock. Incubate at 37°C for 5 minutes.

  • Initiation: Add 20 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Quench Solution. Vortex for 10s.

  • Preparation: Centrifuge at 4000g for 15 min (4°C). Collect supernatant for LC-MS/MS analysis.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .[2]
    • 
      .
      
Bioanalytical Quantification Workflow (LC-MS/MS)

Objective: High-sensitivity quantification of pyridazinones in plasma.

Methodology:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode (Pyridazinones protonate well at the N2 position).

  • MRM Transitions:

    • Levosimendan:

      
       (Quantifier).
      
    • Pimobendan:

      
       (Quantifier).
      
PK Study Workflow Diagram

The following Graphviz diagram outlines the standard operating procedure for a comparative in vivo PK study.

PK_Workflow Start Study Initiation (n=3-6 animals/group) Dosing Administration (IV Bolus vs. Oral Gavage) Start->Dosing Sampling Serial Blood Sampling (0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Time-course Prep Plasma Separation & Protein Precipitation Sampling->Prep Centrifugation Analysis LC-MS/MS Quantification (MRM Mode) Prep->Analysis Supernatant Data Non-Compartmental Analysis (WinNonlin/Phoenix) Analysis->Data Conc. vs Time MetaboliteCheck Metabolite Screening? (If Parent t½ < 1h) Data->MetaboliteCheck MetaboliteCheck->Analysis Re-run for Metabolites

Figure 2: Standardized workflow for preclinical pharmacokinetic assessment of pyridazinone analogs.

Expert Commentary: Causality in PK Performance

Structural Determinants of Clearance

The rapid clearance of Pimobendan (


 mL/min/kg) compared to Indolidan  (

low/moderate) can be attributed to the accessibility of the para-methoxy group on the phenyl ring to hepatic demethylases. In contrast, Indolidan's structure, while still a PDE inhibitor, contains an indole moiety that alters its metabolic liability, extending its half-life significantly in dogs (10-14h).
The "Food Effect" Trap

Researchers developing oral pyridazinones must account for solubility-limited absorption. Pimobendan's bioavailability drops significantly when administered with food due to its pH-dependent solubility (weak base). Formulation strategies (e.g., solid dispersions or citric acid inclusion) are often required to buffer the local gastric environment and ensure consistent


 values, a critical consideration for any new analog in this class.
Clinical Translation

The PK profile dictates the clinical niche.

  • Acute Decompensated Heart Failure: Levosimendan is superior because its active metabolite allows for a "drug holiday"—the patient is discharged while the drug continues to work for days.

  • Chronic Management: Pimobendan is preferred for chronic home use (veterinary) because its short half-life allows for rapid titration and reversal of adverse effects if they occur, provided compliance (BID dosing) is maintained.

References

  • Lilleberg, J., et al. (2024). Pharmacokinetics and Pharmacodynamics of Levosimendan and its Active Metabolite OR-1896 in Heart Failure. European Cardiology Review. Link

  • Kivikko, M., & Lehtonen, L. (2005). Levosimendan: Pharmacokinetics and active metabolites. Current Pharmaceutical Design, 11(4). Link

  • Bell, E.T., et al. (2022). Pharmacokinetics of pimobendan after oral administration to dogs with myxomatous mitral valve disease. Journal of Veterinary Internal Medicine. Link

  • Yacobi, A., et al. (1989). The metabolism and disposition of 14C-indolidan, a potent and orally active cardiotonic agent. Xenobiotica. Link

  • Endo, T., et al. (1987). Pharmacokinetics of Emorfazone in Rats. Journal of Pharmacobio-Dynamics. Link

  • Gong, N., et al. (2023). Structure-activity relationships of pyridazinone derivatives as PDE inhibitors. Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, ensuring the safety of personnel and the protection of our environment.

Hazard Identification and Risk Assessment: Why Specialized Disposal is Crucial

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 63001-30-9) is a heterocyclic organic compound whose hazard profile necessitates careful handling and disposal.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1][3]

  • H319: Causes serious eye irritation. [1][3]

  • H335: May cause respiratory irritation. [1][3]

These classifications underscore that methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is not benign and must be treated as hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to the contamination of water systems and pose a threat to aquatic life.[4] Furthermore, allowing this chemical to enter the environment can have unforeseen long-term consequences.

Table 1: Hazard Summary for Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Hazard ClassificationGHS Hazard StatementSignal Word
Skin IrritationH315Warning
Eye IrritationH319Warning
Respiratory IrritationH335Warning

Data sourced from multiple safety data sheets and chemical databases.[1][3]

Pre-Disposal and Handling Protocols: A Step-by-Step Approach to Safety

Prior to initiating the disposal process, it is imperative to handle the chemical with the appropriate personal protective equipment (PPE) and in a controlled environment.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat is mandatory. Ensure that skin is not exposed.

  • Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator is necessary to prevent respiratory irritation.

Engineering Controls

All handling of methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]

Disposal Workflow: A Systematic and Compliant Process

The following workflow provides a step-by-step guide for the safe and compliant disposal of methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.

Step 1: Waste Segregation

It is a fundamental principle of laboratory safety to never mix different chemical wastes unless explicitly instructed to do so by a qualified professional.[6] Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate waste should be segregated into a dedicated, properly labeled hazardous waste container.

Step 2: Container Selection and Labeling
  • Container: Use a leak-proof, sealable container that is compatible with the chemical.[7] For solid waste, a high-density polyethylene (HDPE) container is suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate"), and the associated hazards (skin, eye, and respiratory irritant).[6][8]

Step 3: Waste Accumulation and Storage

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[9] The storage area should be clearly marked as a hazardous waste accumulation point.

Step 4: Arranging for Professional Disposal

Hazardous waste must be disposed of through a licensed and reputable waste disposal company.[10] These companies are equipped to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations.[10][11]

Step 5: Documentation

Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and internal safety audits.

Disposal Workflow Diagram

DisposalWorkflow cluster_predisposal Pre-Disposal cluster_disposal Disposal Process PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood 1. Safety First Segregate Segregate Waste FumeHood->Segregate 2. Initiate Disposal Container Select & Label Container Segregate->Container 3. Containment Store Store Securely Container->Store 4. Accumulation DisposalCo Contact Licensed Disposal Company Store->DisposalCo 5. Professional Removal Document Maintain Disposal Records DisposalCo->Document 6. Finalize

Caption: Disposal workflow for methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.

Spill and Exposure Procedures: Immediate Actions for Safety

In the event of a spill or exposure, immediate and correct action is critical.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spill from spreading by using a chemical absorbent material. Do not use combustible materials like paper towels.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Regulatory Compliance: Adherence to EPA and OSHA Standards

The disposal of methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[12][13][14] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations.[15]

By adhering to the procedures outlined in this guide, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's commitment to responsible chemical management.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9124994, Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. Retrieved from [Link]

  • Kronospan. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 416343, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. Retrieved from [Link]

  • MedPro Disposal. (2020, February 27). How To Dispose Of Lab Chemicals. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). methyl 1-methyl-6-oxo-1, 6-dihydropyridazine-3-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Atlantic Training. (2024, December 26). Safe Storage of Hazardous Materials: Best Practices for a Safer Lab [Video]. YouTube. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication - Overview. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Atlantic Training. (2024, December 24). OSHA Hazard Communication Standards: Safer Labs Through Smarter Practices [Video]. YouTube. Retrieved from [Link]

  • Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS: 63001-30-9) is a heterocyclic building block frequently employed in the synthesis of bioactive pharmaceutical intermediates.[1] While classified primarily as an Irritant (Skin/Eye/Respiratory) , its structural role as a pharmacophore scaffold necessitates handling procedures that exceed standard "irritant" protocols.[1]

This guide bridges the gap between the Safety Data Sheet (SDS) and the bench, implementing a Precautionary Containment Strategy . We treat this compound as a potential sensitizer due to the biological activity common to pyridazinone derivatives.

Hazard Profile & Mechanistic Risk

Before selecting PPE, we must understand the nature of the threat.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315Lipophilic ester moiety facilitates dermal absorption; pyridazine ring can react with nucleophilic skin proteins.[1]Contact Prevention: Double-gloving recommended during solubilization.[1]
Eye Irritation H319Micro-fine dust generation during weighing acts as a mechanical and chemical irritant to mucous membranes.[1]Aerosol Control: Handling restricted to fume hoods; safety glasses are the minimum requirement.
STOT SE 3 H335Inhalation of dust triggers inflammatory response in the upper respiratory tract.[1]Engineering Control: Zero-tolerance for open-bench weighing.
Personal Protective Equipment (PPE) Matrix

Rationale: The selection below prioritizes protection against organic dusts and common solvents (e.g., DMSO, DCM) used to dissolve this ester.[1]

Protection ZoneEquipment StandardTechnical Specification & Rationale
Hand (Primary) Nitrile Gloves (Disposable)Thickness: ≥ 5 mil (0.12 mm).Reason: Nitrile provides excellent resistance to the solid powder.[1] Latex is prohibited due to poor solvent resistance if the compound is in solution.[1]
Hand (Secondary) Silver Shield / Laminate Requirement: Only necessary if dissolving in penetrating solvents like DCM or THF.Reason: Prevents permeation of the solvent-solute complex.[1]
Eye / Face Chemical Safety Goggles Standard: ANSI Z87.1 (Impact + Splash).Reason: Preferred over safety glasses to seal against airborne dust fines that can bypass side shields.[1]
Respiratory Fume Hood (Primary)Flow Rate: 80–100 fpm face velocity.Note: If hood work is impossible (rare), a half-face respirator with P100/OV cartridges is required.[1]
Body Lab Coat (High-Closure)Material: Poly-cotton or Nomex.Protocol: Must be buttoned to the collar to protect the suprasternal notch from dust accumulation.[1]
Operational Workflow: The "Clean-Trace" Protocol

This protocol is designed as a self-validating system .[1] You cannot proceed to the next step without verifying the safety of the previous one.

Phase A: Preparation (The "Cold" Zone)[1]
  • Static Mitigation: Pyridazine esters are often dry, crystalline powders prone to static charge.[1] Place an anti-static gun or ionizing bar inside the fume hood.[1]

  • Balance Check: Verify the analytical balance is stable and located inside the hood.

  • Waste Setup: Pre-label a solid waste container (non-halogenated organics) and place it within arm's reach inside the hood.

Phase B: Active Handling (The "Hot" Zone)[1]
  • Donning: Put on nitrile gloves and inspect for micro-tears by inflating them slightly with air.[1]

  • Transfer:

    • Technique: Do not pour from the bottle.[1] Use a disposable spatula.[1]

    • Static Control: If the powder "flies" or clings to the spatula, discharge the anti-static gun near the vessel (do not blow air into the powder).

  • Solubilization (If applicable): Add solvent slowly down the side of the vessel to minimize aerosol displacement.[1]

Phase C: Decontamination & Doffing
  • Wipe Down: Use a solvent-dampened Kimwipe (acetone or ethanol) to wipe the balance pan and the exterior of the stock bottle.[1]

  • Outer Glove Removal: Remove gloves inside the hood using the "beak" method (turning inside out) to trap any residue.[1]

  • Wash: Wash hands with soap and water immediately after leaving the lab zone.[1]

Visualized Workflow (Logic Map)

HandlingProtocol Start Start: Risk Assessment CheckHood Verify Fume Hood (Face Velocity > 80 fpm) Start->CheckHood PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat CheckHood->PPE StateCheck Material State? PPE->StateCheck SolidHandle Solid Handling: Use Anti-Static Gun Avoid rapid pouring StateCheck->SolidHandle Powder LiquidHandle Solution Handling: Check Solvent Compatibility (Double Glove for DCM/THF) StateCheck->LiquidHandle Solution Clean Decontamination: Wipe Balance & Bottle SolidHandle->Clean LiquidHandle->Clean Waste Disposal: Solid Waste (Non-Halogenated) Clean->Waste

Caption: Operational logic flow for handling Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, ensuring containment from storage to disposal.

Waste Disposal & Emergency Response

Disposal Classification: This compound contains Nitrogen but no Halogens (unless modified).[1]

  • Solid Waste: Dispose of in "Solid Non-Halogenated Organic" waste stream.[1]

  • Liquid Waste: If dissolved in DMSO/Methanol, dispose in "Non-Halogenated Organic Solvent" waste.[1]

  • Contaminated PPE: Heavily soiled gloves/wipes must be treated as hazardous solid waste, not trash.[1]

Spill Response:

  • Isolate: Alert nearby personnel.

  • Contain: Cover powder spills with a damp paper towel to prevent dust dispersion.[1]

  • Clean: Scoop up the damp material (do not sweep dry dust) and place in a sealed bag.[1]

  • Decontaminate: Wash surface with 1N NaOH (to hydrolyze the ester) followed by water.[1]

References
  • PubChem. (n.d.).[1][2] Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (Standards - 29 CFR 1910.132).[1] United States Department of Labor.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.[1][2] Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.